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1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea Documentation Hub

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  • Product: 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea
  • CAS: 52049-26-0

Core Science & Biosynthesis

Foundational

Decoding the Mechanism of Action of 1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea in Glioma Cells

Executive Summary The management of high-grade gliomas, particularly glioblastoma multiforme (GBM), relies heavily on alkylating agents capable of penetrating the central nervous system. 1-(2-chloroethyl)-3-(4-hydroxycyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of high-grade gliomas, particularly glioblastoma multiforme (GBM), relies heavily on alkylating agents capable of penetrating the central nervous system. 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (commonly referred to as 4-hydroxy-CCNU) is the primary, active monohydroxylated metabolite of the nitrosourea prodrug lomustine (CCNU). This technical whitepaper dissects the bimodal chemical decomposition, DNA crosslinking causality, and protein carbamoylation pathways of 4-hydroxy-CCNU, providing a comprehensive mechanistic framework for neuro-oncology researchers and drug development professionals.

Pharmacokinetics: The Hepatic Activation Engine

Lomustine itself is highly lipophilic, allowing it to easily cross the blood-brain barrier[1]. However, upon oral administration, lomustine undergoes rapid and complete first-pass metabolism in the liver via cytochrome P450 enzymes[2]. This metabolic conversion yields two geometric isomers: trans-4-hydroxy-CCNU and cis-4-hydroxy-CCNU, typically found in systemic circulation at a ratio of 6:4[3].

These monohydroxylated metabolites are the true pharmacological effectors in vivo. They achieve peak plasma concentrations within 1 to 4 hours post-administration and exhibit a plasma clearance half-life ranging from 1 to 3 hours[3]. Despite the addition of the hydroxyl group, 4-hydroxy-CCNU retains sufficient lipid solubility to permeate the blood-brain barrier and infiltrate the glioma microenvironment[4].

Bimodal Chemical Decomposition (The Core Engine)

Unlike many chemotherapeutics that require enzymatic cleavage at the tumor site, 4-hydroxy-CCNU operates as a self-activating chemical system. At physiological pH (7.4) within the aqueous environment of the cell, the nitrosourea undergoes spontaneous, non-enzymatic base-catalyzed decomposition[3].

This heterolytic cleavage yields two distinct, highly reactive electrophilic intermediates, driving a bimodal mechanism of cytotoxicity:

  • Chloroethyldiazonium ion (Chloroethyl carbocation): The primary alkylating moiety responsible for nucleic acid damage[1].

  • 4-hydroxycyclohexyl isocyanate: The carbamoylating moiety responsible for protein inactivation[5].

G A 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl) -1-nitrosourea B Spontaneous Decomposition (Physiological pH 7.4) A->B C Chloroethyldiazonium Ion (Alkylating Moiety) B->C DNA/RNA Targeting D 4-hydroxycyclohexyl Isocyanate (Carbamoylating Moiety) B->D Protein Targeting

Fig 1: Spontaneous bimodal chemical decomposition of 4-hydroxy-CCNU at physiological pH.

Mechanism 1: DNA Alkylation and Interstrand Crosslinking

The fundamental causality of 4-hydroxy-CCNU's cytotoxicity lies in its ability to physically obstruct DNA replication. The chloroethyldiazonium ion acts as a potent electrophile, attacking nucleophilic sites on DNA and RNA[1]. While it can alkylate multiple positions (e.g., N7-guanine), the most critical and lethal lesion occurs at the O6 position of guanine, forming an O6-chloroethylguanine monoadduct[5].

If left unrepaired, this monoadduct undergoes a slow, spontaneous intramolecular rearrangement to form a highly reactive N1-O6-ethenoguanine intermediate[5]. In a secondary reaction, this intermediate attacks the N3 position of a complementary cytosine on the opposite DNA strand. The result is a lethal 1-(3-cytosinyl),2-(1-guanyl)ethane interstrand crosslink (ICL) [6].

These ICLs are catastrophic for dividing glioma cells. They act as absolute physical roadblocks to DNA helicases during the S phase, stalling replication forks, inducing double-strand breaks (DSBs), and ultimately triggering G2/M cell cycle arrest and apoptosis[7].

G C Chloroethyldiazonium Ion G O6-chloroethylguanine (DNA Monoadduct) C->G Alkylation of DNA MGMT MGMT Repair (Direct Reversal) G->MGMT If MGMT active (Resistance) E N1-O6-ethenoguanine (Reactive Intermediate) G->E Spontaneous rearrangement (If MGMT inactive) X N1-Guanine-N3-Cytosine Interstrand Crosslink (ICL) E->X Reacts with complementary Cytosine A DNA Replication Arrest & Apoptosis X->A Lethal to Glioma Cells

Fig 2: DNA crosslinking mechanism of chloroethyldiazonium ion and MGMT intervention.

Mechanism 2: Protein Carbamoylation

While DNA crosslinking is the primary driver of cell death, the simultaneous generation of 4-hydroxycyclohexyl isocyanate provides a secondary, synergistic mechanism of action. Isocyanates are highly reactive toward nucleophilic functional groups on proteins, specifically primary amines (e.g., the ε-amino group of lysine residues) and sulfhydryl groups[5].

Through carbamoylation, the isocyanate covalently modifies and inactivates critical cellular proteins[8]. Notably, this includes the inhibition of DNA repair enzymes, such as DNA ligase. By crippling the cell's ability to repair the very DNA damage inflicted by the chloroethyldiazonium ion, 4-hydroxy-CCNU creates a self-reinforcing cycle of cytotoxicity[9].

Glioma-Specific Molecular Determinants: The Role of MGMT

The therapeutic window of 4-hydroxy-CCNU in glioma is heavily dictated by the tumor's epigenetic landscape, specifically the status of the O6-methylguanine-DNA methyltransferase (MGMT) gene[8].

MGMT is a unique "suicide" repair enzyme that directly reverses O6-guanine alkylation. It transfers the chloroethyl group from the O6-chloroethylguanine adduct to a cysteine residue within its own active site, restoring the guanine and permanently inactivating the enzyme[10]. Recent Phase III clinical trials (e.g., CeTeG) have demonstrated that combining lomustine with temozolomide significantly improves overall survival specifically in patients with MGMT promoter-methylated glioblastoma, highlighting the critical nature of this biomarker[8].

Quantitative Impact of Molecular Markers
Molecular MarkerStatusImpact on 4-hydroxy-CCNU EfficacyClinical Prognosis in GBM
MGMT Promoter Unmethylated (Active)High resistance; rapid clearance of O6-monoadductsPoor response to alkylating agents
MGMT Promoter Methylated (Silenced)High sensitivity; permits lethal ICL formationImproved progression-free survival
Mismatch Repair (MMR) ProficientAttempts futile repair of ICLs, triggering apoptosisSensitive to nitrosoureas
Mismatch Repair (MMR) DeficientTolerates DNA damage, avoids apoptosisAcquired hypermutator resistance

Experimental Methodologies for Mechanistic Validation

To rigorously validate the mechanism of action of 4-hydroxy-CCNU in patient-derived glioma cell lines, researchers must employ self-validating experimental systems that isolate specific variables.

Protocol 1: Quantifying DNA Interstrand Crosslinks via Modified Alkaline Comet Assay

Rationale: Standard cytotoxicity assays cannot distinguish between monoadducts and ICLs. The modified alkaline comet assay measures the reduction in DNA migration (tail moment) induced by a standard strand-breaking agent (e.g., ionizing radiation). Because ICLs physically hold the DNA strands together, they restrict the migration of DNA fragments in an electric field, serving as a direct, quantifiable proxy for crosslinking efficiency.

  • Cell Treatment: Culture MGMT-deficient glioma cells (e.g., U87MG) to 70% confluence. Treat with 50 µM 4-hydroxy-CCNU for 2 hours. Wash thoroughly with PBS and incubate in drug-free media for 12-24 hours. (Causality: The rearrangement from monoadduct to ICL is time-dependent; immediate harvesting will only show monoadducts).

  • Irradiation (Positive Control for Breaks): Expose the cells to 10 Gy of X-ray irradiation on ice to induce random, uniform single-strand breaks across all samples.

  • Lysis & Unwinding: Harvest cells and embed them in 0.5% low-melting-point agarose on frosted glass slides. Submerge slides in alkaline lysis buffer (pH > 13) at 4°C for 1 hour to denature DNA and strip chromatin proteins.

  • Electrophoresis: Run electrophoresis at 300 mA / 25 V for 30 minutes in an alkaline running buffer.

  • Quantification: Neutralize slides, stain with SYBR Gold, and image via fluorescence microscopy. Use automated comet analysis software to calculate the tail moment. A statistically significant decrease in tail moment in the drug-treated group compared to the irradiated-only control confirms the presence of ICLs.

Protocol 2: Assessing MGMT-Dependent Cytotoxicity via Clonogenic Survival Assay

Rationale: To prove that O6-alkylation is the primary cytotoxic driver, causality must be demonstrated by modulating MGMT activity. O6-benzylguanine (O6-BG) is used as a pseudosubstrate to artificially deplete MGMT in resistant cell lines.

  • Inhibitor Pre-treatment: Seed MGMT-proficient glioma cells (e.g., T98G) in 6-well plates. Pre-treat half the experimental wells with 10 µM O6-benzylguanine (O6-BG) for 2 hours to deplete intracellular MGMT reserves.

  • Drug Exposure: Add varying concentrations of 4-hydroxy-CCNU (0, 10, 25, 50, 100 µM) for 4 hours.

  • Colony Formation: Wash cells, trypsinize, and re-plate at a low, clonogenic density (e.g., 500 cells/well) in fresh media. (Crucial step: Maintain 10 µM O6-BG in the respective groups to prevent de novo MGMT synthesis).

  • Incubation & Staining: Incubate for 10-14 days undisturbed until macroscopic colonies (>50 cells) form. Fix with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Analysis: Count colonies and calculate the surviving fraction relative to the untreated control. A significant leftward shift in the IC50 curve in the O6-BG treated group validates that MGMT-mediated removal of the O6-chloroethylguanine adduct is the primary mechanism of glioma resistance to 4-hydroxy-CCNU.

References

  • Lomustine - Wikipedia Source: wikipedia.org URL:[Link]

  • Lomustine medac 40 mg capsules, hard - Summary of Product Characteristics Source: medac.eu URL:[Link]

  • Alkylating Agents - Holland-Frei Cancer Medicine Source: nih.gov URL:[Link]

  • Chemical structure and major mode of action of the nitrosourea lomustine Source: researchgate.net URL:[Link]

  • How did lomustine become standard of care in recurrent glioblastoma? Source: uzh.ch (ZORA) URL:[Link]

  • State-of-the-Art of Glioblastoma Treatment Source: encyclopedia.pub URL:[Link]

  • Adverse event profile of lomustine and temozolomide: a descriptive analysis from WHO-VigiAccess Source: nih.gov (PMC) URL:[Link]

  • A Critical Appraisal of the Evolution of N-Nitrosoureas as Anticancer Drugs Source: acs.org (Chemical Reviews) URL:[Link]

  • Revisiting an old therapy for new, promising combinations: Biology and perspectives of lomustine in glioma treatment Source: oup.com (Neuro-Oncology) URL:[Link]

Sources

Exploratory

Mechanistic Dynamics of DNA Interstrand Cross-Linking by 1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea

Executive Summary 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (commonly referred to as 4-hydroxy-CCNU or 4-OH-CCNU) is a highly active metabolite of the clinical chemotherapeutic agent Lomustine. As a bifunct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (commonly referred to as 4-hydroxy-CCNU or 4-OH-CCNU) is a highly active metabolite of the clinical chemotherapeutic agent Lomustine. As a bifunctional chloroethylnitrosourea (CENU), its primary mechanism of cytotoxicity is the formation of lethal DNA interstrand cross-links (ICLs) that physically block DNA replication and transcription. Unlike simpler alkylating agents, 4-OH-CCNU exhibits a bimodal mechanism of action: it generates both an alkylating diazonium species that cross-links DNA and an isocyanate species that carbamoylates proteins, synergistically disabling the cell's DNA repair machinery.

This technical guide provides an in-depth analysis of the chemical kinetics, molecular signaling pathways, and validated experimental methodologies required to study the DNA cross-linking dynamics of 4-OH-CCNU.

Chemical Decomposition & Bimodal Reactivity

Under physiological conditions (pH 7.4, 37°C), 4-OH-CCNU does not require enzymatic activation. Instead, it undergoes rapid, spontaneous aqueous decomposition (1)[1]. This base-catalyzed hydrolysis yields two distinct reactive intermediates:

  • 2-Chloroethyldiazonium Ion: A potent electrophile that acts as the primary alkylating agent.

  • 4-Hydroxycyclohexyl Isocyanate: A carbamoylating agent that covalently binds to primary amines and sulfhydryl groups on cellular proteins (2)[2].

The DNA Interstrand Cross-Linking (ICL) Pathway

The formation of a DNA interstrand cross-link by 4-OH-CCNU is not instantaneous; it is a delayed, two-step nucleophilic substitution process (3)[3]:

  • Step 1 (Rapid Monoadduction): The 2-chloroethyldiazonium ion attacks the highly nucleophilic O6 position of guanine, forming an unstable O6-(2-chloroethyl)guanine monoadduct.

  • Step 2 (Slow Cyclization & Cross-linking): Over several hours, the monoadduct undergoes an intramolecular rearrangement to form a highly reactive N1,O6-ethanoguanine intermediate. This intermediate subsequently reacts with the N3 position of a cytosine on the complementary DNA strand, yielding a stable 1-(3-cytosinyl)-2-(1-guanyl)ethane cross-link (dGuo-dCyd ICL) (4)[4].

ICL_Pathway A 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl) -1-nitrosourea (4-OH-CCNU) B 2-Chloroethyldiazonium Ion (Alkylating Species) A->B Aqueous Decomposition C 4-Hydroxycyclohexyl Isocyanate (Carbamoylating Species) A->C Aqueous Decomposition D O6-(2-chloroethyl)guanine Monoadduct B->D DNA Alkylation (O6-Guanine) G Protein Carbamoylation (NER/Ligase Inhibition) C->G Covalent Binding E N1,O6-ethanoguanine Intermediate D->E Intramolecular Cyclization F 1-(3-cytosinyl)-2-(1-guanyl)ethane Interstrand Cross-Link (ICL) E->F Cross-linking (N3-Cytosine) G->F Prevents Repair

Diagram 1: Bimodal chemical decomposition and DNA interstrand cross-linking pathway of 4-OH-CCNU.

Carbamoylation: The Synergistic Repair Blockade

The stereochemistry of 4-OH-CCNU plays a critical role in its cytotoxicity. The trans-4-hydroxycyclohexyl isomer is a potent carbamoylator. By releasing 4-hydroxycyclohexyl isocyanate, it covalently modifies lysine residues on critical DNA repair enzymes. Studies in human embryo cells (IMR-90) demonstrate that this carbamoylating activity actively inhibits the nucleotide excision repair (NER) pathway, preventing the rejoining of DNA strand breaks and synergistically amplifying the lethality of the ICLs (5)[5].

Cellular Checkpoint Activation: The ATR-Chk1 Axis

Once formed, dGuo-dCyd ICLs present an absolute physical barrier to the replicative helicase (CMG complex). As the replisome stalls, single-stranded DNA (ssDNA) is exposed and rapidly coated by Replication Protein A (RPA). This ssDNA-RPA complex recruits and activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase.

Because the cross-linking step of CENUs takes several hours, the activation of the DNA Damage Response (DDR) is characteristically delayed. Phosphorylation of the downstream effector Chk1 at Serine 345 typically begins around 4 hours post-exposure, peaking between 16 and 24 hours, leading to profound S and G2/M phase cell cycle arrest (6)[6].

ATR_Pathway ICL DNA Interstrand Cross-Link (Replication Block) RPA ssDNA-RPA Complex ICL->RPA Fork Stalling ATR ATR Kinase Activation RPA->ATR Recruitment CHK1 Chk1 Phosphorylation (Ser345) ATR->CHK1 Phosphorylation CDC25 Cdc25A/C Degradation CHK1->CDC25 Inhibition ARREST S / G2-M Cell Cycle Arrest CDC25->ARREST Checkpoint Activation

Diagram 2: ATR-Chk1 signaling axis activation in response to ICL-induced replication fork stalling.

Resistance Mechanisms: MGMT Direct Reversal

The primary determinant of cellular sensitivity to 4-OH-CCNU is the expression level of O6-methylguanine-DNA methyltransferase (MGMT, also known as AGT). MGMT is a suicide enzyme that directly transfers the chloroethyl group from the O6 position of guanine to its own active-site cysteine residue.

Causality of Resistance: Because MGMT acts on the O6-(2-chloroethyl)guanine monoadduct before the slow intramolecular cyclization occurs, it completely prevents the formation of the lethal interstrand cross-link (7)[7]. However, once the N1,O6-ethanoguanine bridge to cytosine is formed, the cross-link cannot be broken by MGMT.

Quantitative Pharmacodynamics Summary
ParameterValue / CharacteristicBiological Consequence
Aqueous Half-Life (pH 7.4) ~30 - 60 minutesRapid generation of reactive diazonium and isocyanate species.
Time to Peak Monoadduct 1 - 2 hoursInitial O6-guanine alkylation; critical window for MGMT direct reversal.
Time to Peak ICL Formation 6 - 12 hoursDelayed cross-linking due to slow intramolecular cyclization kinetics.
Peak ATR-Chk1 Activation 16 - 24 hoursDelayed cell cycle arrest corresponding to replication fork stalling.
Carbamoylation Activity High (trans-isomer)Potent inhibition of DNA ligase and nucleotide excision repair (NER).
Table 1: Kinetic and Pharmacodynamic Parameters of 4-OH-CCNU.

Validated Experimental Methodologies

Protocol: Alkaline Elution Assay for ICL Quantification

Purpose & Causality: The alkaline elution assay is the gold standard for quantifying ICLs. By introducing a known quantity of single-strand breaks (SSBs) via X-ray irradiation, uncross-linked DNA will elute rapidly through a filter under alkaline conditions. If 4-OH-CCNU has successfully formed ICLs, the complementary strands remain tethered together, significantly retarding the elution rate. The degree of retardation is mathematically converted into a Cross-Link Index (CLI).

Step-by-Step Workflow:

  • Isotope Labeling: Culture target cells (e.g., IMR-90 or glioblastoma lines) in medium containing [14C]-thymidine (0.02 µCi/mL) for 24-48 hours to uniformly radiolabel the DNA.

  • Drug Treatment: Expose cells to 4-OH-CCNU (10–100 µM) for 1 hour. Wash thoroughly and incubate in drug-free medium for 6–12 hours. Self-Validation Note: This washout period is critical to allow the slow monoadduct-to-crosslink transition to occur without continuous monoadduct formation.

  • Irradiation (Internal Control): Harvest cells and irradiate on ice with 3 to 6 Gy of X-rays to induce random SSBs.

  • Lysis & Deproteinization: Load 5×105 cells onto a 2 µm polycarbonate filter. Lyse with a solution of 2% SDS, 0.025 M EDTA (pH 9.7), and 0.5 mg/mL Proteinase K. Causality: Proteinase K digests proteins, ensuring that any observed cross-linking is strictly DNA-DNA (ICLs) and not DNA-protein cross-links.

  • Alkaline Elution: Elute the DNA in the dark using tetrapropylammonium hydroxide (pH 12.1) at a strict flow rate of 0.03–0.05 mL/min for 15 hours.

  • Quantification: Collect fractions hourly. Measure 14C radioactivity via liquid scintillation counting and plot the fraction of DNA retained versus elution time.

Workflow_Elution S1 1. Isotope Labeling ([14C]-Thymidine) S2 2. Drug Treatment (1h exposure + 12h washout) S1->S2 S3 3. X-Ray Irradiation (Induce random SSBs) S2->S3 S4 4. Cell Lysis & Proteinase K (Isolate pure DNA) S3->S4 S5 5. Alkaline Elution (pH 12.1 buffer) S4->S5 S6 6. Scintillation Counting (Calculate Cross-Link Index) S5->S6

Diagram 3: Step-by-step experimental workflow for the Alkaline Elution Assay to quantify DNA ICLs.

Protocol: Western Blotting for Delayed ATR-Chk1 Activation

Purpose & Causality: To validate that the physical ICLs translate into a biological DNA Damage Response. Because the Ser345 phosphorylation of Chk1 is highly transient and susceptible to cellular phosphatases, strict lysis conditions must be maintained.

Step-by-Step Workflow:

  • Time-Course Treatment: Treat cells with 20 µM 4-OH-CCNU. Harvest independent samples at 0, 4, 8, 16, and 24 hours.

  • Preservative Lysis: Lyse cell pellets in ice-cold RIPA buffer strictly supplemented with 1 mM Sodium Orthovanadate ( Na3​VO4​ ), 50 mM Sodium Fluoride ( NaF ), and a protease inhibitor cocktail. Causality: Na3​VO4​ and NaF irreversibly inhibit tyrosine and serine/threonine phosphatases, preserving the p-Chk1 signal during extraction.

  • Electrophoresis: Resolve 30 µg of total protein per lane on a 4–12% Bis-Tris gradient polyacrylamide gel to ensure sharp resolution of the ~54 kDa Chk1 protein.

  • Immunoblotting: Transfer to a PVDF membrane. Block in 5% BSA (do not use milk, as casein phosphoproteins increase background for phospho-antibodies). Probe with anti-phospho-Chk1 (Ser345) and anti-total-Chk1.

  • Validation: Probe for GAPDH or β -actin as an internal loading control to ensure uniform protein concentration across the time-course.

References

  • Robins, P., Harris, A. L., Goldsmith, I., & Lindahl, T. "Cross-linking of DNA induced by chloroethylnitrosourea is presented by O6-methylguanine-DNA methyltransferase." National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKWX1A_p-DV_vn_IgUZbNxe6O0_bP4EX8RLQsGbP-QcdMvJtmCQUM0qRVTx8twx0EKHZAcsgE3oYfyx9stTrYCpFfwN81Ww4vD4T9M2Y1unEAIb8yrupbHbbD4M81imFG8nE6ptp3ZxRxK]
  • Erickson, L. C., et al. "DNA cross-linking and monoadduct repair in nitrosourea-treated human tumour cells." National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENkjO4fUZNlpFkTzauuhHfSdRI-oZWOqnGEMEIr_Otxb-Rq_iGDLBDTYCP36bItAhpBa3SIZRjkp42tfvoCRSSmHhcfYsDQjzXP9dyvRFZG3w7R1L6bC3f_YaJ0ebCKXTeKA==]
  • "Effects of Carbamoylation on Cell Survival and DMA Repair in Normal Human Embryo Cells (IMR-90) Treated with Various 1-(2-Chloroethyl)-1-nitrosoureas." AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjY56H8jJGhMjcG6XrfotdfZIeCjRlSeBW-mWApUMtCAn2cS1uqyufht0gdVY_a5Hsukm8Oud6d5zpZkKsu6_32uIw1GVS97MPyTQnTcSmgtscb-cgUqxq62BjW0tJufR1AY7P9nTb1sygrNSD8Tf3aeKWenSYcNmdya3z4Yrk0qBzeS5fLY69eDtk]
  • Cui, B., et al. "The chloroethylnitrosourea, BCNU, activates the ATR-Chk1 pathway in medulloblastomas independent of the DNA mismatch repair pathway." AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFOpK_P_blqdFX4J2uSm7rDHrHzHXsyD3TxDrkiHQ4VfchKjlLCgK1ROcV09PG48b6NpIlTOtz-aLKhTN1qzws_84c7f2XDkeWjbAlJmrp60pho_uI-i-3B3dZeNWT5Cm4ZfnosAXvSyHK9QQ7wXN8P54rlUzgKbMsJIW4_S5u_QivoiC38a3NYlrOLnC9TDm4S0vTweYnNcV4NEOX9jkfB9ZyTOv2rbuoRKzBNwgVj-Bs]
  • "Chemical and metabolic reactions of chloroethylnitrosoureas." eScholarship.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMA-7ZRDaKjFaAzsSDUiZryQugpz0KoPnXgyxuLT-bmzzHEfRTUqGReBipl-kISOaW0dtRjKg8IlBIR2sIz3sB18E0D5hsYk2W7-atEiuZiJPL-UZKiE6mCDpdLpl4sbffHUMCOl3E-2qeyWLqszJ1O0iV1QI=]
  • "1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[(methylamino)carbonyl] hydrazine (VNP40101M): II. Role of O6-alkylguanine-DNA alkyltransferase in cytotoxicity." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOm-jiD9obmcXzSsSC6XlgSFDARmDcJVHbO_ZeOfkQ4E0j-pQmZdMKJcwGPIAGUKng5crAZwtowHUkZINgAbOCUATZnoBgNQcJ4j7bgxw0E8kgFvbK7fj5IQ0HYqV7nhqHOuJLWZ2CGlhQXaOSi_rxgbVHQwlR9jkb1YWjb6DffI57TdeO73PvVbGYkqQiPfXGmYhShRcG_iJt7iluIyX-sRSLguKjL2mZd_pfEl_i0fV_7HcSD-rGk2EJqlcQnzJWXgglImCwJTLn0cYSN8Yg7KGQljT7M0-UjEgJuOq9ktgLOqgRZBoTYgfUDDmwKwWDh1vnKnyhW_m0uw==]
  • "NBGNU: a hypoxia-activated Tripartite combi-nitrosourea Prodrug Overcoming AGT-mediated Chemoresistance." Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv82-UeIubs9YGN34d7fuZPSPbXMKXUC7XY2ce7zw4qu6Cum-442ZX7CZd0W8pAQnX0G0QS5f_IOT1B0vyYAF2Srq8nGNo1j45ZSoAz3Gtk1RXSulw7cAX7mcP5IYMae11EQz_Y3Y_1G1BUGw1_iL6jIWuYjo=]

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Foundational

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea

A Senior Application Scientist's Synthesis of Preclinical Evaluation Strategies Authored by: Gemini AI Abstract This technical guide provides a comprehensive framework for characterizing the in vivo pharmacokinetic profi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of Preclinical Evaluation Strategies

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive framework for characterizing the in vivo pharmacokinetic profile of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (HCNU), a representative of the chloroethylnitrosourea (CENU) class of anticancer agents. While specific pharmacokinetic data for HCNU is not extensively published, this guide synthesizes established principles from structurally similar, clinically relevant nitrosoureas, such as Lomustine (CCNU) and Carmustine (BCNU). We will explore the anticipated metabolic pathways, bioanalytical methodologies, and the design of preclinical in vivo studies essential for elucidating the absorption, distribution, metabolism, and excretion (ADME) of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel CENU analogues.

Introduction: The Rationale for Investigating HCNU

The 2-chloroethylnitrosoureas (CENUs) are a significant class of alkylating agents utilized in chemotherapy, particularly for their ability to cross the blood-brain barrier, making them valuable in the treatment of brain tumors like glioblastoma.[1][2] Their cytotoxic effects are primarily mediated through the alkylation and subsequent cross-linking of DNA.[3][4][5] The general structure of CENUs allows for modifications that can alter their lipophilicity, stability, and ultimately, their pharmacokinetic and pharmacodynamic properties.

The compound 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (HCNU) is a hydroxylated analogue of the well-known drug Lomustine (CCNU). The introduction of a hydroxyl group onto the cyclohexyl ring is a critical modification. Based on extensive research on CCNU metabolism, it is known that hydroxylation of the cyclohexyl ring is a major in vivo metabolic pathway.[6] Therefore, HCNU can be considered a pre-synthesized metabolite of CCNU, which warrants a thorough investigation of its own pharmacokinetic profile to determine if it offers any therapeutic advantages, such as altered bioavailability, tissue distribution, or a different toxicity profile compared to its parent compound.

This guide will provide the scientific and technical foundation for designing and executing a robust in vivo pharmacokinetic study of HCNU.

Chemical and Mechanistic Overview

Chemical Properties and Stability

Like other CENUs, HCNU is expected to be chemically unstable under physiological conditions (pH 7.4).[3] The molecule will spontaneously degrade to form reactive intermediates responsible for its cytotoxic activity.[3][7] The rate of this degradation is influenced by factors such as pH, temperature, and the presence of proteins.[3][8] The hydroxyl group on the cyclohexyl moiety may slightly increase the polarity of HCNU compared to CCNU, which could influence its solubility and membrane permeability.

Proposed Mechanism of Action

The cytotoxic action of CENUs is a two-pronged assault on cellular macromolecules.[5][9] Upon administration, HCNU is expected to non-enzymatically decompose into two reactive species: a 2-chloroethyldiazonium hydroxide and an isocyanate.

  • Alkylation: The 2-chloroethyldiazonium hydroxide is a potent alkylating agent that covalently modifies DNA, primarily at the O6 position of guanine.[10] This initial alkylation can then lead to the formation of interstrand DNA cross-links, which are highly cytotoxic as they prevent DNA replication and transcription, ultimately triggering apoptosis.[3][4]

  • Carbamoylation: The isocyanate moiety can react with lysine residues on proteins, leading to carbamoylation.[3][7] This can inactivate critical enzymes involved in DNA repair, further enhancing the cytotoxic effects of the alkylating species.[5] However, carbamoylation is also associated with some of the side effects of CENUs.[3]

Sources

Exploratory

Blood-brain barrier permeability of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea

An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea Executive Summary & Pharmacokinetic Context In the development of neuro-oncology therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea

Executive Summary & Pharmacokinetic Context

In the development of neuro-oncology therapeutics, overcoming the blood-brain barrier (BBB) remains the primary pharmacokinetic hurdle. 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea, commonly referred to as 4-hydroxy-CCNU , is the principal active monohydroxylated metabolite of the alkylating agent lomustine (CCNU)[1].

As an application scientist specializing in CNS drug delivery, I must emphasize a critical clinical reality: when administering lomustine, the parent compound undergoes rapid and complete hepatic first-pass metabolism, rendering it virtually undetectable in systemic circulation[1][2]. Therefore, the therapeutic efficacy of this drug class against glioblastoma and other brain tumors is entirely dependent on the BBB permeability of its active metabolites, specifically the trans-4-hydroxy-CCNU and cis-4-hydroxy-CCNU stereoisomers[2].

Physicochemical Profile & BBB Permeability Dynamics

The BBB is a highly selective semipermeable border formed by brain microvascular endothelial cells interconnected by complex tight junctions. For a small molecule to achieve passive transcellular diffusion across this barrier, it must possess a highly optimized physicochemical profile.

Despite the addition of a polar hydroxyl moiety during hepatic metabolism, 4-hydroxy-CCNU retains significant lipophilicity. This allows the metabolite to partition effectively into the lipid bilayer of the BBB without becoming excessively sequestered in plasma proteins. Clinical pharmacokinetic data demonstrates that these metabolites penetrate the central nervous system (CNS) efficiently, achieving cerebrospinal fluid (CSF) concentrations that are ≥50% of concurrent plasma levels[3][4].

Table 1: Pharmacokinetic & Physicochemical Profile of 4-hydroxy-CCNU

ParameterValue / ObservationClinical & Experimental Significance
Molecular Weight 249.70 g/mol Falls well below the 400 Da threshold, strongly favoring passive transcellular diffusion across endothelial tight junctions[5].
Isomer Formation Ratio 6:4 (trans:cis)Stereoselective hepatic metabolism via CYP450 enzymes dictates the circulating ratio of active species[2].
CSF/Plasma Ratio ≥ 0.50 (50%)Indicates excellent CNS penetrance; therapeutic alkylating concentrations are successfully achieved in the brain parenchyma[3][4].
Plasma Clearance Half-Life 1 - 3 hoursRapid systemic clearance requires precise dosing intervals; the terminal half-life of the cyclohexyl moiety extends up to 50 hours[1][2].

Metabolic Pathway & CNS Transport Mechanism

The in vivo generation of 4-hydroxy-CCNU is a prerequisite for its CNS activity. Following oral administration, lomustine is absorbed and immediately processed by hepatic cytochrome P450 enzymes. This hydroxylation yields the trans and cis isomers, which circulate systemically, cross the BBB, and ultimately induce DNA cross-linking (via chloroethyldiazohydroxide) and protein inhibition (via isocyanate formation) within the tumor microenvironment[1][3].

G Lomustine Lomustine (CCNU) Parent Compound Liver Hepatic First-Pass Metabolism (CYP450) Lomustine->Liver Trans trans-4-hydroxy-CCNU (60%) Liver->Trans Hydroxylation Cis cis-4-hydroxy-CCNU (40%) Liver->Cis Hydroxylation BBB Blood-Brain Barrier (BBB) Passive Diffusion Trans->BBB Cis->BBB CNS Central Nervous System (Tumor Site) BBB->CNS High Lipophilicity DNA DNA Alkylation & Cross-linking CNS->DNA

Figure 1: Hepatic metabolism of Lomustine and subsequent BBB penetration of 4-hydroxy-CCNU.

Experimental Methodologies for Assessing BBB Permeability

To accurately quantify the BBB permeability of nitrosourea metabolites during drug development, robust in vitro models must be employed. As scientists, we must understand the causality behind our model selection: primary brain endothelial cells rapidly lose their barrier phenotype in culture. Therefore, the immortalized human cerebral microvascular endothelial cell line (hCMEC/D3 ) is the gold standard. It maintains stable expression of critical tight junction proteins (Claudin-5, ZO-1) and efflux transporters over multiple passages, ensuring our permeability data translates to human clinical outcomes.

Self-Validating Protocol: In Vitro Transwell Permeability Assay

Phase 1: Barrier Formation & Integrity Validation

  • Cell Seeding: Seed hCMEC/D3 cells at a density of 5×104 cells/cm² onto collagen-coated polycarbonate Transwell inserts (0.4 µm pore size).

  • Culturing: Culture for 5-7 days in EBM-2 medium supplemented with VEGF and hydrocortisone to promote tight junction formation.

  • Integrity Check (Self-Validation): Prior to the assay, measure the Transendothelial Electrical Resistance (TEER) using a chopstick electrode. Causality: Only inserts exhibiting a TEER > 200 Ω·cm² are utilized. Lower values indicate compromised tight junctions, which would result in artificially inflated paracellular leakage of the compound.

Phase 2: Dosing & Mass Balance Control 4. Preparation: Dissolve 4-hydroxy-CCNU in DMSO (final assay concentration <0.5% DMSO to prevent solvent-induced barrier toxicity) and dilute in transport buffer (HBSS with 10 mM HEPES, pH 7.4). 5. Apical Dosing: Apply 10 µM of the compound to the apical (blood) chamber. Add blank transport buffer containing 1% Bovine Serum Albumin (BSA) to the basolateral (brain) chamber. Causality: Highly lipophilic nitrosoureas often adhere to polystyrene plastics. The inclusion of BSA in the receiver chamber maintains "sink conditions" and prevents non-specific binding, ensuring accurate mass balance.

Phase 3: Sampling & Quantification 6. Time-Course Sampling: Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes, replacing the volume with fresh buffer. 7. LC-MS/MS Analysis: Quantify the concentration of 4-hydroxy-CCNU using liquid chromatography-tandem mass spectrometry. 8. Data Calculation: Calculate the apparent permeability ( Papp​ ) using the equation:

Papp​=(dQ/dt)/(A×C0​)

(Where dQ/dt is the steady-state appearance rate, A is the surface area, and C0​ is the initial donor concentration).

Workflow Seed Seed hCMEC/D3 on Transwell Inserts TEER Validate Barrier (TEER > 200 Ω·cm²) Seed->TEER Dose Dose Apical Chamber with 4-hydroxy-CCNU TEER->Dose Incubate Incubate 37°C (Time-course sampling) Dose->Incubate LCMS LC-MS/MS Quantification Incubate->LCMS Calc Calculate Papp & Mass Balance LCMS->Calc

Figure 2: Validated in vitro workflow for assessing BBB permeability of nitrosourea metabolites.

Clinical Implications & Future Directions

The inherent ability of 4-hydroxy-CCNU to cross the BBB makes it a cornerstone in the management of recurrent glioblastoma, where the blood-tumor barrier (BTB) often restricts the delivery of larger, modern biologics[6]. However, the high systemic exposure required to drive adequate concentrations into the CNS results in dose-limiting toxicities. Because the metabolites are highly active and have prolonged terminal half-lives, they induce delayed, cumulative myelosuppression (thrombocytopenia and leukopenia)[1][7]. This pharmacokinetic reality strictly dictates the clinical protocol, requiring 6-to-8-week dosing intervals to allow for bone marrow recovery[7].

Emerging research is currently exploring the use of focused ultrasound combined with circulating microbubbles to temporarily and locally disrupt the BBB[6]. By artificially enhancing the local permeability of the BBB, researchers aim to increase the localized intratumoral uptake of 4-hydroxy-CCNU, potentially allowing for lower systemic doses and a reduction in dose-limiting hematological toxicities.

References

  • Cancer Care Ontario. "Drug Formulary - lomustine". Cancer Care Ontario.
  • Drugs.com.
  • Medac GmbH. "SUMMARY OF PRODUCT CHARACTERISTICS Lomustine". Medac.eu.
  • National Center for Biotechnology Information (NCBI). "Identifying new therapeutics for focused ultrasound-enhanced drug delivery in the management of glioblastoma". PMC.
  • Pharmaffiliates. "Lomustine-impurities".
  • NCBI Bookshelf. "Alkylating Agents - Holland-Frei Cancer Medicine". NIH.gov.

Sources

Foundational

Topic: Alkylating Properties of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea in Tumor Models

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract 1-(2-chloroethyl)-3-nitrosoureas (CENUs) represent a significant class of chemotherapeutic agents, primarily uti...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-(2-chloroethyl)-3-nitrosoureas (CENUs) represent a significant class of chemotherapeutic agents, primarily utilized for their potent DNA alkylating capabilities. This guide provides an in-depth technical examination of the alkylating properties of a specific analogue, 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea. While drawing from the well-established mechanisms of parent compounds like Lomustine (CCNU), we will explore the nuanced role of the 4-hydroxycyclohexyl moiety. This document will dissect the compound's mechanism of action, from its initial decomposition to the formation of cytotoxic DNA lesions, and outline robust experimental protocols for evaluating its efficacy and mode of action in preclinical tumor models. The overarching goal is to provide a comprehensive framework for researchers to design, execute, and interpret studies involving this class of alkylating agents.

Introduction: The Chloroethylnitrosourea Class of Alkylating Agents

The clinical utility of chloroethylnitrosoureas (CENUs) in oncology, particularly for brain tumors, stems from their unique ability to cross the blood-brain barrier and induce cytotoxic DNA damage in rapidly dividing cancer cells. These compounds are prodrugs that undergo spontaneous, non-enzymatic decomposition under physiological conditions to yield reactive electrophilic species. The defining feature of this class is the 2-chloroethyl group attached to a nitrosourea moiety.

The specific compound of interest, 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea, is a structural analogue of Lomustine (CCNU). The key difference lies in the substitution on the N3 position of the urea: a 4-hydroxycyclohexyl group instead of a simple cyclohexyl ring. This modification can potentially influence several key pharmacological parameters:

  • Solubility and Bioavailability: The introduction of a hydroxyl group may increase aqueous solubility, potentially altering the drug's formulation requirements and absorption profile.

  • Pharmacokinetics: Changes in lipophilicity can affect the compound's ability to cross cellular membranes and the blood-brain barrier.

  • Metabolism: The hydroxyl group provides a potential site for phase II metabolism (e.g., glucuronidation), which could influence the drug's half-life and clearance.

Core Mechanism of Action: From Prodrug to DNA Cross-linker

The antitumor activity of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea is not inherent to the parent molecule but is realized through its chemical decomposition products. This process is critical to understanding its biological effects.

Spontaneous Decomposition Pathway

Under physiological conditions (pH 7.4, 37°C), the nitrosourea undergoes a series of rearrangements to generate two key reactive intermediates: a 2-chloroethyldiazonium hydroxide and a 4-hydroxycyclohexyl isocyanate.

  • 2-Chloroethyldiazonium Hydroxide: This is the primary DNA alkylating species. Its formation is the crucial first step in generating cytotoxic lesions.

  • 4-Hydroxycyclohexyl Isocyanate: This species is responsible for carbamoylating proteins, particularly lysine residues. While this activity can contribute to overall cytotoxicity, for instance by inactivating DNA repair enzymes like O⁶-alkylguanine-DNA alkyltransferase (AGT), the primary mode of tumor cell kill is attributed to DNA alkylation.

The following diagram illustrates this critical decomposition pathway.

decomposition_pathway cluster_0 Physiological Conditions (pH 7.4, 37°C) Parent 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea Intermediate [Unstable Intermediate] Parent->Intermediate Spontaneous Decomposition Alkylating 2-Chloroethyldiazonium Hydroxide (Alkylating Species) Intermediate->Alkylating Carbamoylating 4-Hydroxycyclohexyl Isocyanate (Carbamoylating Species) Intermediate->Carbamoylating

Caption: Decomposition of the parent nitrosourea into its reactive intermediates.

DNA Alkylation and Interstrand Cross-link Formation

The highly electrophilic 2-chloroethyldiazonium hydroxide rapidly reacts with nucleophilic sites on DNA bases. The most clinically significant lesion occurs at the O⁶ position of guanine, forming an O⁶-chloroethylguanine adduct.

This initial lesion is not the final cytotoxic event. It undergoes a subsequent intramolecular rearrangement, where the chloroethyl group attacks the N¹ position of the opposing cytosine on the complementary DNA strand. This two-step process results in the formation of a highly cytotoxic guanine-cytosine interstrand cross-link (ICL).

This ICL physically prevents the separation of the DNA strands, thereby blocking essential cellular processes like DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

The pathway from initial alkylation to the final cross-link is depicted below.

dna_alkylation_pathway cluster_1 Mechanism of Cytotoxicity Alkylating_Species 2-Chloroethyldiazonium Hydroxide DNA Genomic DNA (G-C Rich Region) Alkylating_Species->DNA Attacks O⁶ of Guanine Initial_Adduct O⁶-Chloroethylguanine Adduct DNA->Initial_Adduct ICL Guanine-Cytosine Interstrand Cross-link (ICL) Initial_Adduct->ICL Intramolecular Rearrangement Block Blockage of DNA Replication & Transcription ICL->Block Apoptosis Cell Cycle Arrest & Apoptosis Block->Apoptosis

Caption: Pathway of DNA alkylation leading to interstrand cross-links and apoptosis.

Experimental Evaluation of Alkylating Properties

To characterize the alkylating potential and anti-tumor efficacy of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea, a series of well-defined in vitro and in vivo experiments are required.

In Vitro Cytotoxicity Assessment

The primary goal is to determine the compound's potency against various cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate tumor cells (e.g., U87 glioblastoma, SF-295 glioblastoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM). Treat the cells and incubate for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

The results of such an experiment can be summarized in a table for clear comparison across different cell lines, including those with varying levels of the DNA repair protein AGT.

Cell LineAGT StatusIC₅₀ of Lomustine (µM)IC₅₀ of Test Compound (µM)
U87 MGProficient~50Hypothetical: 45
T98GProficient~60Hypothetical: 55
U251Deficient~10Hypothetical: 8
SF-767Deficient~12Hypothetical: 10

Table 1: Hypothetical IC₅₀ values for the test compound compared to Lomustine in glioblastoma cell lines with proficient or deficient AGT DNA repair activity. A lower IC₅₀ value indicates higher potency.

Quantification of DNA Interstrand Cross-links

Directly measuring the formation of ICLs provides mechanistic validation of the compound's action. The single-cell gel electrophoresis (comet) assay under denaturing conditions is a robust method for this.

Experimental Protocol: Comet Assay for ICL Detection

  • Cell Treatment: Treat tumor cells with the test compound at a concentration around its IC₅₀ for a defined period (e.g., 24 hours).

  • Irradiation: After treatment, irradiate the cells on ice with a controlled dose of gamma-rays (e.g., 10 Gy) to induce random DNA strand breaks. This step is essential; cross-linked DNA will migrate slower.

  • Cell Lysis: Embed the cells in low-melting-point agarose on a microscope slide and lyse them in a high-salt, detergent solution to remove membranes and proteins.

  • Alkaline Unwinding & Electrophoresis: Denature the DNA in an alkaline buffer (pH > 13) and perform electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the "tail moment" (a measure of DNA migration) using specialized software. A significant decrease in the tail moment in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of ICLs.

The following diagram outlines the workflow for assessing the compound's activity.

experimental_workflow cluster_workflow Preclinical Evaluation Workflow start 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl) -1-nitrosourea invitro In Vitro Studies (Tumor Cell Lines) start->invitro invivo In Vivo Studies (Xenograft Models) start->invivo cytotoxicity Cytotoxicity Assay (MTT) Determine IC₅₀ invitro->cytotoxicity mechanistic Mechanistic Assays invitro->mechanistic efficacy Tumor Growth Inhibition invivo->efficacy pkpd Pharmacokinetics & Pharmacodynamics invivo->pkpd endpoint Data Analysis & Go/No-Go Decision cytotoxicity->endpoint icl_assay DNA Cross-link Assay (Comet Assay) mechanistic->icl_assay repair_assay DNA Repair Inhibition (Western Blot for AGT) mechanistic->repair_assay icl_assay->endpoint efficacy->endpoint

Exploratory

Pharmacokinetics, Half-Life, and Metabolic Clearance of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea

Executive Summary 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea, commonly designated as 4-hydroxy-CCNU , is the primary active monohydroxylated metabolite of the alkylating antineoplastic agent 1[1]. Because lo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea, commonly designated as 4-hydroxy-CCNU , is the primary active monohydroxylated metabolite of the alkylating antineoplastic agent 1[1]. Because lomustine is highly lipophilic, it undergoes rapid and complete hepatic first-pass metabolism; consequently, the parent compound is rarely detectable in systemic circulation[2]. The pharmacological efficacy, blood-brain barrier penetration, and dose-limiting toxicities of the drug are almost entirely driven by its hydroxylated metabolites, specifically the trans- and cis- isomers of 4-hydroxy-CCNU[3].

This technical guide provides an in-depth analysis of the metabolic activation, spontaneous chemical decomposition, and pharmacokinetic (PK) clearance mechanisms of 4-hydroxy-CCNU, alongside a self-validating analytical protocol for its quantification.

Metabolic Formation and Pharmacokinetics

Upon oral administration, lomustine is rapidly absorbed from the gastrointestinal tract and immediately subjected to hydroxylation by 3[3]. This stereoselective enzymatic process yields a 6:4 ratio of trans-4-hydroxy-CCNU to cis-4-hydroxy-CCNU[2].

These active metabolites reach peak plasma concentrations ( Cmax​ ) of approximately 3 µmol/L (equivalent to 0.8–0.9 µg/mL) within 2 to 4 hours post-administration[2][4]. Unlike standard drugs that are cleared primarily via enzymatic degradation, the clearance of 4-hydroxy-CCNU is dictated by its inherent chemical instability in aqueous environments.

Table 1: Quantitative Pharmacokinetic Parameters of 4-Hydroxy-CCNU
ParameterValue / RangeClinical & Mechanistic Significance
Tmax​ 2.0 – 4.0 hoursIndicates rapid hepatic conversion immediately following GI absorption[4].
Cmax​ (Total Metabolites) ~3.0 µmol/L (0.8–0.9 µg/mL)The critical threshold required for therapeutic DNA alkylating activity[2].
Metabolite Ratio 6:4 (trans:cis)Driven by the stereoselective nature of CYP450 ring hydroxylation[2].
Plasma Half-Life (Intact) 1.3 – 2.9 hoursReflects short systemic circulation before spontaneous base-catalyzed decomposition[1][5].
Terminal Half-Life (Chloroethyl) ~72 hoursProlonged circulation of the DNA-reactive diazonium byproducts[1].
Terminal Half-Life (Cyclohexyl) ~50 hoursProlonged circulation of the protein-reactive isocyanate byproducts[1].
Primary Excretion Route Renal (50–65% in urine)Necessitates strict dose monitoring to prevent cumulative progressive azotemia[5][6].

Mechanisms of Action and Chemical Decomposition

The defining characteristic of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea is that it does not require further enzymatic cleavage at the tumor site. Instead, it undergoes7[7]. Abstraction of the N3 proton initiates a breakdown cascade that yields two highly reactive, divergent functional moieties:

  • Chloroethyl Diazonium Ion: A potent electrophile that attacks nucleophilic sites on DNA. It predominantly alkylates the O6 position of guanine, eventually forming lethal interstrand cross-links between adjacent DNA strands, triggering apoptosis[7].

  • 4-Hydroxycyclohexyl Isocyanate: A highly reactive carbamoylating agent that targets the free amino groups (e.g., lysine residues) of cellular proteins. This process inhibits critical DNA repair enzymes (like DNA ligase) and disrupts RNA synthesis[1][3].

G Lomustine Lomustine (CCNU) (Oral Administration) CYP450 Hepatic CYP450 (First-Pass Metabolism) Lomustine->CYP450 Rapid Absorption Trans_OH trans-4-hydroxy-CCNU (60%) CYP450->Trans_OH Hydroxylation Cis_OH cis-4-hydroxy-CCNU (40%) CYP450->Cis_OH Hydroxylation Decomp Spontaneous Decomposition (Physiological pH) Trans_OH->Decomp Cis_OH->Decomp Diazonium Chloroethyl Diazonium Ion (t1/2 ~ 72h) Decomp->Diazonium Isocyanate 4-Hydroxycyclohexyl Isocyanate (t1/2 ~ 50h) Decomp->Isocyanate DNA DNA Alkylation (Interstrand Cross-links) Diazonium->DNA O6-Guanine Attack Protein Protein Carbamoylation (Enzyme Inhibition) Isocyanate->Protein Amine Reaction

Metabolic activation of lomustine and its spontaneous chemical decomposition pathways.

Metabolic Clearance and Excretion

The systemic clearance of intact 4-hydroxy-CCNU is exceptionally rapid, characterized by a plasma half-life of 1.3 to 2.9 hours[5]. However, this rapid disappearance from plasma represents chemical conversion rather than true elimination from the body.

The resulting degradation products exhibit vastly extended terminal half-lives. The chloroethyl-containing degradation products circulate with a terminal half-life of approximately 72 hours, while the cyclohexyl-containing products have a half-life of 50 hours[1].

Excretion of these terminal breakdown products is predominantly renal. Approximately8 as inactive polar metabolites, with roughly 10% excreted via respiration as CO2​ , and less than 5% in feces[5][8]. Because the kidneys handle the bulk of the clearance, high cumulative doses (>1,000 mg/m2 ) can lead to progressive azotemia and renal failure, necessitating strict lifetime dose caps[6].

Experimental Protocol: PK Profiling of 4-Hydroxy-CCNU

Because nitrosoureas are inherently unstable at room temperature and physiological pH, standard pharmacokinetic sampling often leads to artificially low concentration readings. The following protocol is designed as a self-validating system to arrest chemical decomposition immediately upon blood draw, ensuring accurate LC-MS/MS quantification of trans- and cis-4-hydroxy-CCNU.

Step 1: Sample Collection and Stabilization

Causality: The decomposition of 4-hydroxy-CCNU is base-catalyzed. Lowering the pH immediately arrests the abstraction of the N3 proton, stabilizing the nitrosourea moiety.

  • Draw venous blood into pre-chilled K2​EDTA tubes containing 10 µL of 1 M citrate buffer (pH 4.0) per mL of blood.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Transfer plasma to cryovials and immediately flash-freeze in liquid nitrogen. Store at -80°C until analysis.

Step 2: Protein Precipitation and Matrix Extraction

Causality: Utilizing cold organic solvents precipitates plasma proteins without providing the aqueous, neutral environment required for diazonium ion formation. The inclusion of an isotopically labeled internal standard validates extraction efficiency and controls for matrix effects.

  • Thaw plasma samples strictly on ice.

  • Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of internal standard ( 15N -labeled CCNU) to validate recovery.

  • Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid.

  • Vortex for 30 seconds and centrifuge at 15,000 × g for 10 minutes at 4°C.

Step 3: Solid-Phase Extraction (SPE) Cleanup
  • Condition a C18 SPE cartridge with 1 mL ACN followed by 1 mL of 0.1% formic acid in water.

  • Load the supernatant from Step 2 onto the cartridge.

  • Wash with 1 mL of 5% ACN in water (v/v) to remove hydrophilic interferences.

  • Elute the 4-hydroxy-CCNU isomers with 500 µL of 100% ACN.

  • Evaporate the eluate under a gentle stream of nitrogen at room temperature and reconstitute in 100 µL of mobile phase (50:50 Water:ACN with 0.1% formic acid).

Step 4: LC-MS/MS Analysis

Causality: Sub-ambient column temperatures are critical to prevent on-column thermal degradation of the nitrosourea during the chromatographic run.

  • Inject 10 µL onto a reversed-phase C18 column (e.g., 50 × 2.1 mm, 1.7 µm particle size) maintained at 10°C .

  • Run a gradient elution from 10% to 90% organic modifier over 5 minutes. The trans and cis isomers will resolve chromatographically due to differences in their dipole moments.

  • Detect using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) transitions specific to the protonated precursor ions [M+H]+ and their respective product ions.

Workflow Sample Plasma Sampling (Citrate Buffer pH 4.0) Precip Protein Precipitation (Ice-Cold ACN) Sample->Precip Arrests Degradation SPE SPE Cleanup (C18 Cartridge) Precip->SPE Removes Matrix LCMS LC-MS/MS Analysis (Sub-ambient Column) SPE->LCMS Isolates Isomers Data PK Profiling (Half-life & AUC) LCMS->Data Quantification

Self-validating LC-MS/MS workflow for stabilizing and quantifying 4-hydroxy-CCNU.

References

  • Study Protocol - Zentrum für Neurologie, uni-bonn.de,
  • Identifying new therapeutics for focused ultrasound-enhanced drug delivery in the management of glioblastoma, Frontiers,
  • Alkylating Agents - Holland-Frei Cancer Medicine, NCBI Bookshelf,
  • Lomustine medac - Summary of Product Characteristics, Medac eu,
  • A Critical Appraisal of the Evolution of N-Nitrosoureas as Anticancer Drugs, Chemical Reviews - ACS Public
  • CCNU (lomustine) toxicity in dogs: A retrospective study (2002-07)

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Troubleshooting HPLC baseline noise in 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea quantification

Welcome to the Advanced Technical Support Center. As application scientists, we know that quantifying 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (commonly known as 4-hydroxy-CCNU) presents unique chromatogra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we know that quantifying 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (commonly known as 4-hydroxy-CCNU) presents unique chromatographic challenges. As the primary active metabolite of the alkylating agent Lomustine (CCNU)[1][2], this compound is highly susceptible to thermal degradation and hydrolysis.

Baseline anomalies during the quantification of its cis- and trans-isomers are rarely just "instrument quirks"; they are often direct readouts of underlying chemical instability or optical mismatches at low UV wavelengths. This guide is designed as a self-validating system to help you diagnose, troubleshoot, and resolve baseline noise with scientific rigor.

Part 1: Analyte Context & Degradation Pathways

Before troubleshooting the instrument, we must understand the molecule. 4-hydroxy-CCNU is thermally labile. If your baseline exhibits broad humps or ghost peaks, you are likely observing the real-time degradation of your analyte into isocyanates[3].

Degradation_Pathway CCNU Lomustine (CCNU) Parent Drug Liver Hepatic Cytochrome P450 Hydroxylation CCNU->Liver First Pass Metabolism Cis cis-4-hydroxy-CCNU (~40% Yield) Liver->Cis Trans trans-4-hydroxy-CCNU (~60% Yield) Liver->Trans Degradation Aqueous/Thermal Degradation (Source of Ghost Peaks) Cis->Degradation T > 4°C or pH > 5 Trans->Degradation T > 4°C or pH > 5 Isocyanate Hydroxycyclohexyl Isocyanate + 2-Chloroethyldiazohydroxide Degradation->Isocyanate Hydrolysis

Metabolic pathway of CCNU and thermal degradation routes affecting HPLC baselines.

Part 2: Diagnostic Workflow

When baseline noise occurs, your first step is to characterize the pattern. Use the diagnostic logic tree below to isolate chemical noise from mechanical or optical artifacts.

HPLC_Troubleshooting Start Baseline Noise Detected at 230 nm Type Characterize Noise Pattern Start->Type Drift Continuous Upward/ Downward Drift Type->Drift Spikes Sharp, Random Spikes (High Frequency) Type->Spikes Cyclic Cyclic Pulsations (Sine Wave) Type->Cyclic TempUV Check Column Temp & Mobile Phase UV Absorbance Drift->TempUV AirCell Check for Air Bubbles or Dirty Flow Cell Spikes->AirCell Pump Check Pump Check Valves & Seal Wash Cyclic->Pump FixDrift Equilibrate Temp; Balance Gradient Modifiers TempUV->FixDrift FixSpikes Degas Solvents; Clean/Rebuild UV Cell AirCell->FixSpikes FixCyclic Replace Check Valves; Purge Pump Lines Pump->FixCyclic

Diagnostic workflow for isolating and resolving HPLC baseline noise anomalies.

Part 3: Frequently Asked Questions (Troubleshooting Guides)

Q: Why does my baseline drift upward significantly during the gradient elution of cis- and trans-4-hydroxy-CCNU? A: Upward baseline drift during gradient runs is almost always a function of mobile phase absorbance mismatch. Because 4-hydroxy-CCNU lacks strong chromophores, it requires low-UV detection (typically 230 nm)[4]. At this low wavelength, common mobile phase modifiers like trifluoroacetic acid (TFA) absorb UV light strongly[5]. As the gradient shifts from aqueous to organic, the concentration of the UV-absorbing modifier changes, causing the detector to register a false upward drift. Causality & Validation: Switch to a buffer with a lower UV cutoff, such as 0.04 M triethylamine formate (pH 3.1), which historically provides excellent baseline resolution for geometric isomers of nitrosoureas[6]. Validate the fix by running a "zero-volume" blank gradient. If the drift flattens, the issue was solvent absorbance. If it persists, check for temperature gradients between the column and flow cell[7].

Q: I am observing high-frequency baseline noise and random sharp spikes. How do I isolate the cause? A: High-frequency noise (fuzziness) and random spikes are mechanical or optical artifacts. The most common cause is micro-bubbles outgassing in the UV flow cell[7]. Because nitrosoureas are thermally labile, samples and solvents are often kept chilled. When cold mobile phase enters a warmer flow cell, dissolved gases expand into bubbles[5]. Alternatively, a failing UV lamp or dirty flow cell reduces light throughput, forcing the detector's photomultiplier to amplify the signal (and thus, the noise)[4]. Causality & Validation: First, sparge your solvents with helium or ensure your inline vacuum degasser is functioning[5]. Next, check the detector's reference and sample energy; for example, on Waters detectors, both values should be >70 at 230 nm[4]. If energy is low, flush the flow cell with water followed by methanol[7].

Q: My baseline is stable, but I see broad "humps" and ghost peaks eluting near the cis- and trans-4-hydroxy-CCNU peaks. What is happening? A: This is a classic symptom of on-column or pre-column analyte degradation. 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea is highly susceptible to aqueous hydrolysis and thermal degradation, breaking down into hydroxycyclohexyl isocyanates and 2-chloroethyldiazohydroxide[3]. If degradation occurs during the chromatographic run, the breakdown products elute as broad humps rather than sharp peaks. Causality & Validation: Maintain the autosampler strictly at 4°C and ensure the mobile phase pH is slightly acidic (pH 3.1) to stabilize the nitrosourea linkage[6]. Validate this by injecting a freshly prepared standard versus a standard left at room temperature for 4 hours; the room-temperature sample will show increased baseline humps and a reduction in the primary cis/trans peaks (which naturally occur in a ~4:6 ratio in plasma)[1][2].

Part 4: Step-by-Step Methodologies

Protocol 1: Self-Validating Flow Cell Cleaning & Optical Check

Purpose: Eliminate high-frequency noise caused by flow cell contamination or failing optics.

  • Initial Diagnostic: Run 100% HPLC-grade water through the system at 1.0 mL/min. Access the detector diagnostics (e.g., press "DIAG" on Waters detectors) and record the Sample Energy and Reference Energy at 230 nm[4].

  • Aqueous Flush: Flush the flow cell with HPLC-grade water at 1.0 mL/min for 15 minutes to dissolve precipitated buffer salts[7].

  • Organic Flush: Switch to 100% Methanol and flush for 20 minutes to remove lipophilic contaminants and hazy deposits from the quartz windows[7].

  • Validation: Return to 100% water. Re-measure Sample and Reference Energy. Both values should now be >70 and closely matched[4]. If values remain low, the UV lamp or flow cell windows require physical replacement[4].

Protocol 2: Stabilized Extraction & Quantification of 4-hydroxy-CCNU

Purpose: Prevent pre-column degradation that manifests as baseline humps and ghost peaks.

  • Chilled Extraction: Extract plasma samples using ethyl acetate pre-chilled to 4°C. Causality: Nitrosoureas rapidly degrade at room temperature; maintaining a cold chain prevents the formation of isocyanate artifacts[3].

  • Reconstitution: Dry the organic layer under a gentle nitrogen stream and reconstitute in a mobile phase containing 0.04 M triethylamine formate buffer adjusted to pH 3.1[6]. Causality: The slightly acidic pH prevents base-catalyzed hydrolysis of the nitrosourea linkage.

  • Autosampler Management: Set the autosampler thermostat strictly to 4°C.

  • Validation: Perform a "Time-Zero" injection and a "Time-4-Hour" injection of the same vial. Calculate the peak area ratio of the trans to cis isomers (expected ~6:4)[1][2]. A shift in ratio or an increase in baseline humps indicates thermal breakdown is still occurring.

Part 5: Quantitative Diagnostic Data

Use the following table to benchmark your system's performance and establish quantitative thresholds for intervention.

Anomaly SignatureAcceptable ThresholdProbable Root CauseDiagnostic Action
Upward Drift < 5 mAU/hourMobile phase UV absorbance mismatch (e.g., TFA degradation)[5]Run zero-volume gradient; balance modifier in A/B.
High-Frequency Noise < 0.05 mAU (peak-to-peak)Dirty flow cell, failing UV lamp, or micro-bubbles[4][7]Check detector energy (>70 at 230 nm)[4]; sparge solvents[5].
Cyclic Pulsation < 0.1 mAU amplitudePump pressure fluctuations (worn check valves)[7]Overlay pressure trace with UV baseline; replace valves[7].
Ghost Peaks / Humps < 1% of main peak areaAnalyte thermal degradation / Late eluting isocyanates[3]Inject blank after sample; verify autosampler is at 4°C.

Sources

Optimization

Overcoming chemoresistance to 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea in astrocytoma cell lines

Welcome to the Astrocytoma Cell Culture & Therapeutics Technical Support Center. As a Senior Application Scientist, my goal is to help you navigate the mechanistic and procedural challenges of working with 1-(2-chloroeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Astrocytoma Cell Culture & Therapeutics Technical Support Center. As a Senior Application Scientist, my goal is to help you navigate the mechanistic and procedural challenges of working with 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (CCNU, Lomustine).

Below, you will find a mechanistic workflow diagram, targeted troubleshooting guides, self-validating protocols, and quantitative benchmarks to help you overcome chemoresistance in your astrocytoma models.

Pathway Visualization: Mechanisms of CCNU Resistance

CCNU_Resistance CCNU Lomustine (CCNU) Adducts DNA Adducts (O6-chloroethyl, N7-G, N3-A) CCNU->Adducts Alkylates DNA MGMT MGMT (Direct Reversal) Adducts->MGMT O6-G Adducts BER Base Excision Repair (BER) PARP1 Mediated Adducts->BER N7-G / N3-A Adducts MMR Mismatch Repair (MMR) (Futile Cycling) Adducts->MMR Unrepaired O6-G Resistance Cell Survival / Chemoresistance MGMT->Resistance Removes Adducts BER->Resistance Repairs DNA Apoptosis Apoptosis / Cell Death MMR->Apoptosis Triggers DSBs O6BG O6-Benzylguanine (O6-BG) O6BG->MGMT Inhibits PARPi PARP Inhibitors (e.g., Olaparib) PARPi->BER Inhibits

Fig 1: Mechanistic pathways of CCNU-induced DNA damage, resistance, and targeted inhibition.

Troubleshooting Guide & FAQs

Q1: My astrocytoma cell lines (e.g., U87, U251) show high intrinsic resistance to CCNU. Increasing the dose only leads to off-target solvent toxicity. How can I establish a valid therapeutic window?

Causality: Intrinsic resistance to chloroethylnitrosoureas like CCNU is predominantly driven by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT)[1]. MGMT rapidly removes the O6-chloroethyl adducts before they can form lethal interstrand crosslinks[2]. Pushing CCNU concentrations higher without inhibiting MGMT overwhelms the culture with non-specific cytotoxicity (often from the DMSO vehicle) rather than targeted DNA damage. Solution: Pre-treat cells with O6-benzylguanine (O6-BG), a pseudo-substrate that irreversibly inactivates MGMT and sensitizes resistant gliomas to nitrosoureas[3].

Protocol: O6-BG Sensitization Assay (Self-Validating Workflow)

  • Cell Seeding: Plate astrocytoma cells at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Target Depletion (The Validation Step): Add O6-BG to a final concentration of 10–25 µM and incubate for 2 hours prior to CCNU exposure[3]. Self-Validation: Concurrently treat a parallel 6-well plate with the same O6-BG concentration. Harvest these cells at the 2-hour mark and perform a Western blot for MGMT to confirm complete enzymatic depletion before proceeding with the assay.

  • Alkylator Treatment: Add CCNU in a serial dilution (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration remains <0.5% to avoid solvent toxicity.

  • Incubation & Readout: Incubate for 72–96 hours. Assess viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo) to determine the shifted IC50.

Q2: We are using an MGMT-promoter methylated line (or successfully knocked out MGMT), but the cells still exhibit acquired resistance to CCNU after prolonged exposure. What bypass mechanism is occurring?

Causality: While MGMT handles O6-guanine alkylation, CCNU also heavily alkylates the N7 position of guanine and N3 of adenine[4]. These secondary lesions are repaired by the Base Excision Repair (BER) pathway, which relies heavily on Poly(ADP-ribose) polymerase (PARP)[5]. Under chronic CCNU exposure, astrocytoma cells upregulate BER to survive the massive influx of N-alkylated DNA damage. Furthermore, IDH1/2 mutant astrocytomas exhibit a "BRCAness" phenotype, rendering them highly dependent on PARP for homologous recombination and DNA repair[6]. Solution: Combine CCNU with a PARP inhibitor (e.g., Olaparib or Niraparib) to induce synthetic lethality, trapping PARP at single-strand breaks and converting them to lethal double-strand breaks[7].

Protocol: PARP Inhibitor + CCNU Synergy Assay

  • Preparation: Prepare fresh stock solutions of Olaparib (10 mM in DMSO) and CCNU (50 mM in DMSO/EtOH).

  • Matrix Plating: Set up a checkerboard synergy assay in a 96-well plate. Titrate Olaparib (0.1 to 10 µM) on the Y-axis and CCNU (1 to 100 µM) on the X-axis.

  • Co-Administration (The Validation Step): Treat the cells with the drug matrix. Self-Validation: Include a γ -H2AX immunofluorescence stain at 24 hours in a parallel chamber slide. If PARP inhibition successfully blocks BER, you will observe a massive accumulation of nuclear double-strand breaks ( γ -H2AX foci) compared to CCNU monotherapy.

  • Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method at 96 hours post-treatment. A CI < 1 indicates synergistic circumvention of chemoresistance.

Q3: My mismatch repair (MMR) deficient astrocytoma line is completely refractory to CCNU, even with complete MGMT inhibition. Why is the drug failing?

Causality: The cytotoxicity of O6-alkylguanine lesions strictly requires a functional Mismatch Repair (MMR) system[1]. When the DNA polymerase inserts a thymine opposite the uncleared O6-alkylguanine, MMR recognizes the mismatch and excises the newly synthesized strand, but leaves the adduct intact[5]. This leads to "futile cycling," ultimately causing double-strand DNA breaks and apoptosis[1]. If MMR is mutated (e.g., MSH6 loss), the cell tolerates the mismatch, continues replicating, and survives, rendering the alkylating agent completely ineffective[2]. Solution: In MMR-deficient models, relying on O6-adducts is futile. You must pivot experimental strategies to therapies that cause direct double-strand breaks (e.g., ionizing radiation) or target alternative vulnerabilities rather than escalating CCNU[8].

Quantitative Data Summary: Expected IC50 Shifts

Use the following benchmark table to validate your in vitro assay results against established literature standards for astrocytoma cell lines treated with CCNU and modulators.

Astrocytoma Cell Line ProfileTherapeutic InterventionExpected CCNU IC50 (µM)Sensitization FactorPrimary Mechanism of Action
MGMT Unmethylated (High MGMT)CCNU Monotherapy>150BaselineRapid O6-adduct direct reversal
MGMT UnmethylatedCCNU + O6-BG (20 µM)15 – 30~5–10xIrreversible MGMT depletion
MGMT Methylated / IDH-MutantCCNU Monotherapy20 – 50BaselineDependent on BER/PARP repair
MGMT Methylated / IDH-MutantCCNU + Olaparib (5 µM)2 – 10~4–10xPARP trapping, unresolved DSBs
MMR Deficient (e.g., MSH6 loss)CCNU + O6-BG>150None (<1x)Tolerance of O6-G:T mismatches

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution of Nitrosourea Derivatives and Metabolites in LC-MS/MS

Welcome to the technical support center for the analysis of nitrosourea derivatives and their metabolites. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of nitrosourea derivatives and their metabolites. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common co-elution issues encountered during LC-MS/MS analysis. As a Senior Application Scientist, this resource provides field-proven insights and methodologies to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: We are observing poor retention and early elution of our parent nitrosourea drug and its polar metabolites on a standard C18 column. How can we improve retention?

This is a common challenge due to the polar nature of many nitrosourea compounds and their metabolic products.[1][2][3] When compounds elute near the void volume, they are more susceptible to matrix effects and co-elution with other unretained sample components.[4]

Recommended Solutions:

  • Consider a Polar-Embedded or Aqua-Type C18 Column: These columns are designed with a polar group embedded within the C18 chain, making them more resistant to "phase collapse" or "dewetting" in highly aqueous mobile phases.[5][6] This allows for the use of a higher percentage of aqueous mobile phase to retain polar analytes without compromising column integrity.

  • Explore Alternative Reversed-Phase Chemistries: Pentafluorophenyl (PFP) or biphenyl stationary phases can offer different selectivity for polar and aromatic compounds compared to traditional C18 columns.[1][7] These phases provide alternative interaction mechanisms, such as π-π interactions, which can improve the separation of nitrosourea derivatives.[7]

  • Implement Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the retention of very polar compounds that show little to no retention in reversed-phase chromatography.[2][5][8][9] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a high organic mobile phase, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[8][9]

Q2: Our LC-MS/MS method shows two or more metabolites with the same m/z value eluting at nearly the same retention time. How can we resolve these isobaric and isomeric interferences?

Co-elution of isobaric and isomeric species is a significant challenge in metabolite identification and quantification, as it can lead to inaccurate results.[10] A multi-pronged approach involving both chromatographic and mass spectrometric techniques is often necessary for resolution.

Recommended Solutions:

  • Chromatographic Optimization:

    • Methodical Gradient Optimization: Instead of a steep gradient, try a shallower gradient, especially around the elution time of the co-eluting peaks. This increases the separation window.

    • Mobile Phase pH Adjustment: The ionization state of nitrosourea derivatives and their metabolites can be manipulated by changing the mobile phase pH. This can alter their hydrophobicity and interaction with the stationary phase, potentially leading to separation.

    • Alternative Stationary Phases: As mentioned in Q1, switching to a column with a different selectivity (e.g., PFP, biphenyl, or a suitable HILIC column) is a powerful strategy to resolve isomers.[7][11]

  • Advanced Mass Spectrometric Techniques:

    • High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Orbitrap or TOF analyzers can differentiate between isobaric compounds with very small mass differences based on their accurate mass-to-charge ratios.[12][13]

    • Ion Mobility Spectrometry (IMS): IMS provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase.[14][15][16] This technique is particularly effective at separating co-eluting isomers that are indistinguishable by chromatography and mass-to-charge ratio alone.[10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common co-elution problems.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting) for Nitrosourea Analytes

Poor peak shape can mask the presence of co-eluting species and negatively impact integration and quantification.

Troubleshooting Workflow:

G start Poor Peak Shape Observed check_all_peaks Does it affect all peaks or specific analytes? start->check_all_peaks all_peaks All Peaks Affected check_all_peaks->all_peaks All specific_peaks Specific Analytes Affected check_all_peaks->specific_peaks Specific check_connections Check for loose fittings, dead volume all_peaks->check_connections check_solvent Is the injection solvent stronger than the mobile phase? specific_peaks->check_solvent check_column Inspect column for voids or contamination check_connections->check_column flush_system Flush system and column check_column->flush_system replace_column Replace column if necessary flush_system->replace_column match_solvent Match injection solvent to initial mobile phase check_solvent->match_solvent Yes check_overload Is the column overloaded? check_solvent->check_overload No reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes secondary_interactions Consider secondary interactions with the stationary phase check_overload->secondary_interactions No modify_mobile_phase Modify mobile phase (pH, additives) secondary_interactions->modify_mobile_phase

Caption: Troubleshooting workflow for poor peak shape.

Problem: Co-eluting Peaks with Different m/z Values

This issue often arises from insufficient chromatographic resolution.

Recommended Solutions:

  • Optimize the Gradient: A shallower gradient will increase the separation time between peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.

  • Adjust Mobile Phase pH: Modifying the pH can change the retention characteristics of ionizable compounds.

  • Select a Different Column: A column with a different stationary phase chemistry (e.g., C18 to PFP) can provide the necessary change in selectivity.[17]

Problem: Co-eluting Isobaric/Isomeric Compounds

This is a more complex issue requiring advanced strategies.

Step-by-Step Protocol for Resolving Isobaric Co-elution:

  • Confirm Isobaric Nature: Utilize a high-resolution mass spectrometer to confirm that the co-eluting species have the same elemental composition.

  • Chromatographic Selectivity Screening:

    • Table 1: Recommended Starting Conditions for Column Screening

      Stationary Phase Mobile Phase A Mobile Phase B Gradient Profile Rationale
      Reversed-Phase
      C18 (e.g., CORTECS™ C18+) 0.1% Formic Acid in Water 0.1% Formic Acid in Acetonitrile 5-95% B over 15 min Good starting point for general reversed-phase separation.[18]
      PFP (Pentafluorophenyl) 0.1% Formic Acid in Water 0.1% Formic Acid in Acetonitrile 5-95% B over 15 min Offers alternative selectivity for aromatic and polar compounds.[1]
      HILIC

      | Amide or Zwitterionic | 10 mM Ammonium Formate in 95:5 ACN:Water | 10 mM Ammonium Formate in 50:50 ACN:Water | 95-50% A over 15 min | Ideal for highly polar metabolites that are not retained in reversed-phase.[8][19] |

  • Optimize ESI Source Conditions: In-source fragmentation can create interfering ions.[20] Systematically optimize source parameters to maximize the parent ion signal while minimizing fragmentation.

    • Key Parameters to Optimize:

      • Capillary Voltage

      • Cone Voltage/Fragmentor Voltage

      • Source Temperature

      • Gas Flows (Nebulizer and Drying Gas)

  • Employ Ion Mobility Spectrometry (IMS): If chromatographic methods fail to resolve the isomers, IMS is a powerful tool to separate them based on their different shapes and sizes (collision cross-section).[14][15][16]

Experimental Workflow for Method Development:

Caption: Workflow for resolving isobaric co-elution.

References

  • Separation and analysis of co-eluting isobaric metabolites using differential ion mobility. [Link]

  • Wilson, I. D., Plumb, R., Granger, J., Castro-Perez, J., & Smith, B. W. (2015). Ion mobility spectrometry combined with ultra performance liquid chromatography/mass spectrometry for metabolic phenotyping of urine: Effects of column length, gradient duration and ion mobility spectrometry on metabolite detection. Journal of Chromatography A, 1414, 157-164. [Link]

  • Ion Mobility-enabled Data-dependent Experiments Distinguishing Co-eluting Isomeric Metabolites Using an IMS-QTof Mass Spectrometer. Waters Corporation. [Link]

  • Evaluation of Ion Mobility Spectrometry for Improving Constitutional Assignment in Natural Products Mixtures. PMC. [Link]

  • Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers. [Link]

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. bioRxiv. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry. [Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Advanced Materials Technology. [Link]

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. ResearchGate. [Link]

  • Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. Waters Corporation. [Link]

  • A Sensitive and Cost-Effective LC–MS Method for Quantifying N-Nitroso-Atenolol in Drug Formulation. Waters Corporation. [Link]

  • Analytical Challenges in Ultra-Trace Quantitation of Nitrosamine Related Impurities within Complex Pharmaceutical Matrices. Journal of Pharma Insights and Research. [Link]

  • HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals. LCGC. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in Losartan Drug Substance and Drug Products. U.S. Food and Drug Administration. [Link]

  • Alternative stationary phases. Reddit. [Link]

  • Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Preprints.org. [Link]

  • Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC. [Link]

  • LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. ResearchGate. [Link]

  • LC-MS-MS solution for determination of nitrosamine disinfection byproducts in drinking water. SCIEX. [Link]

  • Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. Separation Science. [Link]

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. Waters Corporation. [Link]

  • Methods for the resolution of completely co-eluting components in mass spectrometry data. University of California, San Diego. [Link]

  • Comprehensive Hilic Nitroso Method. Scribd. [Link]

  • Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using water. Waters Corporation. [Link]

  • LCMS Troubleshooting Tips. Shimadzu. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PMC. [Link]

  • Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note. Agilent. [Link]

  • Optimization of the ESI and APCI experimental variables for the LC/MS determination of s-triazines, methylcarbamates, organophosphorous, benzimidazoles, carboxamide and phenylurea compounds in orange samples. PubMed. [Link]

  • Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International. [Link]

  • Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. ResearchGate. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. MDPI. [Link]

  • Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. PMC. [Link]

  • Elution problem troubleshooting (LC-MS/MS). Reddit. [Link]

  • Optimization of ESI Parameters for Comprehensive Lipid Analysis. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Handling and Stabilization of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (HCNU) in Aqueous Media

From the desk of the Senior Application Scientist Welcome to the technical support guide for 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (HCNU). This document provides in-depth guidance for researchers, scien...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (HCNU). This document provides in-depth guidance for researchers, scientists, and drug development professionals to minimize the spontaneous decomposition of HCNU in aqueous media, ensuring the reliability and reproducibility of your experimental results. The inherent reactivity of the 2-chloroethyl-1-nitrosourea (CENU) moiety, which is essential for its therapeutic activity, also makes it susceptible to degradation in aqueous environments.[1][2] This guide is structured in a question-and-answer format to directly address the common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My HCNU solution seems to be losing activity much faster than expected. What is the primary cause of this instability?

A1: The primary cause of HCNU instability in aqueous media is the spontaneous decomposition of the chloroethylnitrosourea functional group. This decomposition is a well-characterized phenomenon for this class of compounds.[3] The process is primarily hydrolytic and is highly sensitive to both pH and temperature.[4][5] In neutral or alkaline solutions, the decomposition is significantly accelerated.[6] The degradation pathway involves the formation of highly reactive intermediates, such as 2-chloroethylazohydroxide and an isocyanate, which ultimately leads to the loss of the parent compound.[7]

Q2: What is the optimal pH for preparing and storing aqueous solutions of HCNU to maximize its stability?

A2: To maximize the stability of HCNU in aqueous solutions, it is crucial to maintain an acidic pH. The recommended pH range is between 4.0 and 5.5.[5] In this pH range, the rate of hydrolytic decomposition is significantly reduced. Conversely, at neutral (pH 7.0) or alkaline (pH > 7.4) conditions, the half-life of nitrosoureas can decrease dramatically, with significant degradation observed in minutes to hours at room temperature.[5] Therefore, using a well-buffered acidic solution is the most critical step in preserving the integrity of your HCNU solutions. Some studies have also shown that using a citric acid buffer can help stabilize nitrosourea solutions.[8]

Q3: How does temperature affect the stability of HCNU solutions, and what are the recommended storage conditions?

A3: HCNU, like other nitrosoureas, is thermally labile. Elevated temperatures will accelerate the rate of decomposition.[9] It is imperative to handle and store HCNU solutions at reduced temperatures. For short-term storage (up to 48-72 hours), refrigeration at 2-8°C is strongly recommended.[10][11] For longer-term storage, freezing at -20°C or below is advisable, provided that the solvent system is compatible with freezing and that the compound remains stable through freeze-thaw cycles.[8] Always minimize the time that HCNU solutions are kept at room temperature.[9][10]

Q4: I've noticed variability in my results when using pre-made HCNU solutions. What could be causing this?

A4: Variability in results often points to inconsistent concentrations of the active compound due to decomposition. Several factors could contribute to this:

  • pH shifts: Unbuffered or poorly buffered solutions can experience pH changes, leading to accelerated degradation.

  • Temperature fluctuations: Exposing solutions to room temperature for varying lengths of time before use can cause significant differences in the extent of decomposition.[9]

  • Light exposure: While pH and temperature are the primary drivers of degradation, nitrosoureas should also be protected from light as a general precaution for handling photosensitive compounds.[11]

  • Inappropriate solvent: While initial dissolution may require an organic solvent, the final aqueous medium should be optimized for stability.

To ensure consistency, always prepare fresh solutions from a validated stock, use a calibrated pH meter, and adhere strictly to temperature-controlled storage and handling protocols.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Rapid color change or precipitation in the aqueous solution. This can indicate significant and rapid decomposition of HCNU, leading to the formation of insoluble degradation products.Immediately discard the solution. Prepare a fresh solution in a pre-chilled, acidic buffer (pH 4.0-5.5). Ensure the stock solution is properly dissolved before dilution.
Inconsistent results between experimental replicates. This is often due to the progressive decomposition of the working solution during the course of an experiment conducted at room temperature.Prepare a master stock solution and keep it on ice. Aliquot the required amount for each replicate immediately before use. Minimize the time the working solution is at room temperature.
Low or no biological activity observed in an assay. The HCNU may have completely degraded before or during the experiment.Verify the preparation and storage conditions of your HCNU solution. Perform a stability study under your experimental conditions to determine the compound's half-life (see Protocol 2). Use a freshly prepared solution for your assay.
Chromatographic analysis (e.g., HPLC) shows multiple peaks instead of a single peak for HCNU. The additional peaks are likely degradation products of HCNU.[12]This confirms the instability of your solution. Use this as a baseline to optimize your solution preparation and storage conditions by aiming to maximize the area of the parent HCNU peak and minimize the degradation peaks.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of HCNU

This protocol describes the preparation of a 10 mM stock solution of HCNU and its subsequent dilution to a working concentration in a stability-enhancing buffer.

Materials:

  • 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (HCNU) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Citrate Buffer, pH 4.5

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pH meter

  • Vortex mixer

  • Ice bath

Procedure:

  • Prepare the Citrate Buffer: Prepare a 0.1 M citrate buffer and adjust the pH to 4.5 using a calibrated pH meter. Filter-sterilize the buffer and store it at 2-8°C.

  • Prepare the HCNU Stock Solution:

    • Allow the HCNU powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • In a fume hood or other approved containment, weigh out the required amount of HCNU powder.

    • Dissolve the HCNU in anhydrous DMSO to create a 10 mM stock solution. Ensure complete dissolution by vortexing.

  • Prepare the Working Solution:

    • Pre-chill the 0.1 M citrate buffer (pH 4.5) on an ice bath.

    • Perform a serial dilution of the HCNU stock solution with the pre-chilled citrate buffer to achieve the desired final concentration.

    • Keep the final working solution on ice at all times during use.

  • Storage:

    • For immediate use, keep the working solution on ice.

    • For short-term storage (up to 48 hours), store the solution at 2-8°C, protected from light.[10][11]

    • For longer-term storage, aliquot the stock solution into amber, airtight vials and store at -20°C or lower. Minimize freeze-thaw cycles.

Protocol 2: Determination of HCNU Half-Life in Aqueous Media via HPLC

This protocol outlines a method to determine the stability of HCNU under your specific experimental conditions.

Materials:

  • HCNU working solution prepared as in Protocol 1.

  • Incubator or water bath set to the desired experimental temperature (e.g., 37°C).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[13][14]

  • A suitable reversed-phase HPLC column (e.g., C18).

  • Mobile phase (e.g., acetonitrile:water gradient).

  • Quenching solution (e.g., ice-cold mobile phase or acidic buffer).

Procedure:

  • Sample Preparation:

    • Place an aliquot of the HCNU working solution in the incubator/water bath at the desired temperature.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small sample from the incubating solution.

    • Immediately quench the reaction by diluting the sample in a large volume of the ice-cold quenching solution. This will slow down further degradation.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Monitor the elution of HCNU using the UV detector at its maximum absorbance wavelength.

    • Record the peak area of the parent HCNU peak for each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the HCNU peak area versus time.

    • The data should fit a first-order decay model. The slope of the line will be equal to the negative of the rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualization of Key Processes

Decomposition Pathway of Chloroethylnitrosoureas

G HCNU HCNU in Aqueous Solution Intermediate Reactive Intermediates (2-Chloroethylazohydroxide, Isocyanate) HCNU->Intermediate Spontaneous Decomposition (pH, Temp dependent) Alkylation DNA Alkylation & Cross-linking (Therapeutic Effect) Intermediate->Alkylation Degradation Further Hydrolysis & Degradation Products Intermediate->Degradation

Caption: Simplified decomposition pathway of HCNU in aqueous media.

Experimental Workflow for HCNU Stability Testing

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep Prepare HCNU in Acidic Buffer (pH 4.5) Incubate Incubate at Experimental Temp. Prep->Incubate Sample Sample at Time Points (t=0, 1, 2...) Incubate->Sample Quench Quench in Cold Solution Sample->Quench HPLC HPLC Analysis Quench->HPLC Data Calculate Half-Life (t½) HPLC->Data

Caption: Workflow for determining the half-life of HCNU.

References

  • Ben-Efraim, D. A. (1992). Effects of temperature, solution composition, and type of container on the stability and absorption of carmustine. Clinical Therapeutics, 14(6), 821–824. [Link]

  • Weinkam, R. J., & Lin, H. S. (1982). Protein mediated chemical reactions of chloroethylnitrosoureas. Biochemical Pharmacology, 31(18), 2947–2954. [Link]

  • Butler, A. R., & Shah, A. (1989). Pathways and Kinetics of Aqueous Decomposition and Carbamoylating Activity of New Anticancer Nitroimidazole-Linked 2-chloroethylnitrosoureas. Journal of the Chemical Society, Perkin Transactions 2, (11), 1837. [Link]

  • Lown, J. W., & Chauhan, S. M. (1981). Decomposition of N-(2-chloroethyl)-N-nitrosoureas in Aqueous Media. Journal of Medicinal Chemistry, 24(3), 270–279. [Link]

  • Ahmad, I., et al. (2024). Quantifying Nitrosoureas: Comprehensive Insights into Analytical Techniques Transforming Cancer Research. Critical Reviews in Analytical Chemistry, 1-19. [Link]

  • Li, Q., & Li, H. (2007). Theoretical investigation of the decomposition mechanisms of N-(2-chloroethyl)-N-nitrosourea. Journal of Molecular Structure: THEOCHEM, 816(1-3), 103–109. [Link]

  • Gordon, B. H., et al. (1989). A new method for the measurement of nitrosoureas in plasma: an h.p.l.c. procedure for the measurement of fotemustine kinetics. Xenobiotica, 19(9), 1009–1018. [Link]

  • Ahmad, I., et al. (2024). Quantifying Nitrosoureas: Comprehensive Insights into Analytical Techniques Transforming Cancer Research. Critical Reviews in Analytical Chemistry, 1-19. [Link]

  • Knoll, L., et al. (2021). Physicochemical stability of carmustine-containing medicinal products after reconstitution and after dilution to ready-to-administer infusion solutions stored refrigerated or at room temperature. European Journal of Hospital Pharmacy, 29(e1), e116–e121. [Link]

  • Knoll, L., et al. (2021). Physicochemical stability of carmustine-containing medicinal products after reconstitution and after dilution to ready-to-administer infusion solutions stored refrigerated or at room temperature. European Journal of Hospital Pharmacy, 29(e1). [Link]

  • Sarkar, A., et al. (2015). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Advances, 5(5), 3505–3512. [Link]

  • Lunn, G., & Sansone, E. B. (2021). Physicochemical stability of carmustine-containing medicinal products after reconstitution and after dilution to ready-to-administer infusion solutions stored refrigerated or at room temperature. ResearchGate. [Link]

  • Ahmad, I., et al. (2024). Quantifying Nitrosoureas: Comprehensive Insights into Analytical Techniques Transforming Cancer Research. Taylor & Francis Online. [Link]

  • Kirk, M. C., & Lunder, J. R. (1983). Stability of Carmustine in the Presence of Sodium Bicarbonate. American Journal of Hospital Pharmacy, 40(3), 441–442. [Link]

  • Penketh, P. G., et al. (2018). pH Dependent general base catalyzed activation rather than isocyanate liberation may explain the superior anticancer efficacy of laromustine compared to related 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine prodrugs. Chemical Biology & Drug Design, 91(1), 163-171. [Link]

  • Krull, I. S., et al. (1979). An Improved Trace Analysis for N-Nitrosoureas from Biological Media. Journal of Liquid Chromatography, 2(4), 517-531. [Link]

  • Beijnen, J. H., et al. (1985). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology, 14(2), 83–95. [Link]

  • University of Wisconsin-Madison. (n.d.). Standard Operating Procedure for N-Nitroso-N-methylurea or N-Methyl-N-nitrosourea (NMU). [Link]

  • Lunn, G., et al. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522–526. [Link]

  • Wilson, S. D., & Dlugogorski, B. Z. (2006). Water-in-oil emulsion foaming by thiourea nitrosation: Reaction and mass transfer. AIChE Journal, 52(4), 1545-1555. [Link]

  • Weinkam, R. J., & Lin, H. S. (1979). Reactions of 1,3-bis(2-chloroethyl)-1-nitrosourea and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea in aqueous solution. Journal of Medicinal Chemistry, 22(10), 1193–1198. [Link]

  • Lunn, G., et al. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Semantic Scholar. [Link]

  • Weinkam, R. J., & Lin, H. S. (1979). Reactions of 1,3-bis(2-chloroethyl)-1-nitrosourea and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea in aqueous solution. Scilit. [Link]

  • Felis, E., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 50785–50797. [Link]

  • ResearchGate. (n.d.). (A) Decomposition of nitrosoureas under anhydrous conditions. (B) In aqueous solution with the products of the alkylation of DNA and proteins. [Link]

  • Racer, C. (2024). 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU). Salem Press Encyclopedia of Health. [Link]

  • University of Wisconsin-Madison. (n.d.). Use of N-ethyl-N-nitrosourea (ENU). [Link]

  • National Center for Biotechnology Information. (n.d.). Lomustine. PubChem. [Link]

  • So, A., & Trivedi, A. (2024). Nitrosoureas Toxicity. In StatPearls. StatPearls Publishing. [Link]

  • Drug stability. (n.d.). Stabilis. [Link]

  • ResearchGate. (n.d.). Factors Affecting the Formation of NDMA in Water and Occurrence. [Link]

  • Cleveland State University. (2018). Practices for Proper Chemical Storage. [Link]

  • Arai, H., et al. (2021). Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance. Cancer Medicine, 10(15), 5147–5158. [Link]

  • Lee, F. Y., et al. (1984). Clinical pharmacokinetics of oral CCNU (lomustine). Cancer Chemotherapy and Pharmacology, 13(2), 104–107. [Link]

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Reference Data & Comparative Studies

Validation

Cross-Validation of LC-MS and NMR for the Detection of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea

Executive Summary & Mechanistic Context As a Senior Application Scientist, establishing a robust analytical framework for complex drug metabolites is a primary directive. The compound 1-(2-chloroethyl)-3-(4-hydroxycycloh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist, establishing a robust analytical framework for complex drug metabolites is a primary directive. The compound 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (commonly known as 4-hydroxy-CCNU) is a critical, active monohydroxylated metabolite of the alkylating antineoplastic agent lomustine (CCNU).

During hepatic metabolism, the hydroxylation of the cyclohexyl ring yields distinct cis and trans stereoisomers. These isomers exhibit significantly different pharmacokinetic profiles and DNA-alkylating efficiencies. Accurate detection in biological matrices requires an analytical system capable of overcoming two conflicting demands: the need for ultra-high sensitivity to detect trace plasma concentrations, and the need for absolute structural specificity to distinguish the cis and trans geometries.

The Causality of Cross-Validation: Why LC-MS and NMR?

Relying on a single analytical platform introduces systemic vulnerabilities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) provides exceptional sensitivity (LOD in the ng/mL range) but is highly susceptible to matrix effects (ion suppression) and struggles to definitively differentiate stereoisomers without authentic, highly purified standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy offers unambiguous structural elucidation and absolute quantification without relying on ionization efficiency. However, it lacks the sensitivity required for trace pharmacokinetic analysis.

By cross-validating these platforms, we create a self-validating analytical system . NMR anchors the structural "ground truth" of the cis and trans isomers at higher concentrations, while LC-MS translates this structural identity into high-throughput, trace-level quantification in clinical samples.

Integrated Analytical Workflow

Workflow Sample Biological Matrix (Plasma/Serum) Prep Protein Precipitation & Extraction (Spiked with IS) Sample->Prep LCMS LC-MS/MS Analysis (High Sensitivity) Prep->LCMS Aliquot 1 NMR 1H/13C NMR Spectroscopy (Structural Elucidation) Prep->NMR Aliquot 2 DataLC Target Mass MW 249.09 Trace Quantification LCMS->DataLC DataNMR Chemical Shifts (ppm) cis/trans Discrimination NMR->DataNMR CrossVal Statistical Correlation (CoNaM / SCORE-metabolite-ID) DataLC->CrossVal DataNMR->CrossVal Result Validated 4-hydroxy-CCNU Pharmacokinetic Profile CrossVal->Result

Integrated LC-MS and NMR cross-validation workflow for 4-hydroxy-CCNU detection.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causality, explaining why each step is performed.

Sample Preparation & Extraction
  • Step 1: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Step 2: Spike with 10 µL of a stable isotope-labeled internal standard, such as cis-4'-Hydroxy CCNU-d4 .

    • Causality: The deuterium-labeled standard co-elutes exactly with the target analyte, perfectly compensating for extraction losses and MS ion suppression variations across different patient samples.

  • Step 3: Add 300 µL of ice-cold methanol.

    • Causality: Cold methanol rapidly denatures and precipitates plasma proteins while chemically stabilizing the thermally labile nitrosourea moiety, preventing premature degradation.

  • Step 4: Centrifuge at 14,000 x g for 15 min at 4°C. Split the supernatant: 100 µL for LC-MS analysis, and the remainder lyophilized for NMR.

LC-MS/MS Protocol (High-Sensitivity Quantification)
  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: The hydrophobic stationary phase provides the necessary retention and separation for polar hydroxylated metabolites.

  • Mobile Phase: 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B).

    • Causality: Formic acid acts as a proton donor, ensuring efficient ionization in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) targeting the specific precursor mass (MW 249.09) and its primary fragments (e.g., m/z 142.09).

1H and 13C NMR Protocol (Structural Elucidation)
  • Solvent: Reconstitute the lyophilized fraction in deuterated methanol (CD3OD).

    • Causality: CD3OD prevents the chemical exchange of labile amide protons, preserving the spectral integrity of the nitrosourea group while providing a clear spectral window.

  • Acquisition: 400 MHz (or higher) spectrometer.

    • Causality: High-field 1H NMR easily resolves the multiplet shifts of the proton geminal to the hydroxyl group (typically between 3.5–4.1 ppm). The coupling constants directly reveal whether the hydroxyl group is axial or equatorial, providing absolute discrimination between the cis and trans isomers.

Performance Comparison Data

The following table summarizes the quantitative performance metrics and highlights the synergistic advantage of cross-validating both analytical platforms.

Analytical ParameterLC-MS/MS Performance1H/13C NMR PerformanceCross-Validation Synergy
Sensitivity (LOD) ~5–10 ng/mL~1–5 µg/mLMS provides trace detection; NMR validates high-concentration stock purity.
Structural Resolution Low (Relies on retention time)High (Unambiguous stereoisomer ID)NMR provides the structural "ground truth" for MS chromatographic peaks.
Matrix Effects High (Ion suppression/enhancement)NoneNMR confirms MS quantification accuracy independent of matrix interference.
Quantification Basis Relative (Requires standard curve)Absolute (Signal proportional to nuclei)NMR calibrates the MS standard curve without requiring external pure reference material.
Sample Integrity DestructiveNon-destructiveNMR samples can be recovered and subsequently injected into the LC-MS.

Data Integration: Statistical Correlation

To bridge the gap between the two distinct datasets, advanced metabolomic workflows utilize statistical correlation techniques. Methodologies such as CoNaM (Statistically Correlating NMR spectra and LC-MS data) mathematically correlate the m/z features with specific NMR chemical shifts across a concentration gradient.

By applying these algorithms, the high-sensitivity LC-MS peaks are directly linked to the stereochemically definitive NMR spectra. This ensures that the trace-level quantification strictly belongs to the cis or trans isomer of 4-hydroxy-CCNU, completely eliminating false positives in pharmacokinetic profiling.

References

  • A Critical Appraisal of the Evolution of N-Nitrosoureas as Anticancer Drugs Chemical Reviews (ACS Publications) URL:[Link][1]

  • Integrating NMR and multi-LC-MS-based untargeted metabolomics for comprehensive analysis of blood serum samples Analytica Chimica Acta URL:[Link][2]

  • Synthesis of trans- and cis-4'-Hydroxylomustine and Development of Validated Analytical Method for Lomustine and trans-4'-Hydroxylomustine in Canine Plasma Journal of Analytical Toxicology / ResearchGate URL:[Link][3]

  • Statistically correlating NMR spectra and LC-MS data to facilitate the identification of individual metabolites in metabolomics mixtures PubMed / Analytical Chemistry URL:[Link][4]

Sources

Comparative

Comparing in vivo half-life of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea and methyl-CCNU

Introduction: The Alkylating Paradigm Nitrosoureas remain a cornerstone in the treatment of central nervous system malignancies and specific gastrointestinal tumors due to their high lipid solubility and ability to cross...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Alkylating Paradigm

Nitrosoureas remain a cornerstone in the treatment of central nervous system malignancies and specific gastrointestinal tumors due to their high lipid solubility and ability to cross the blood-brain barrier. However, their pharmacokinetic (PK) profiles are notoriously complex and heavily dependent on rapid metabolic activation.

This guide provides an objective, data-driven comparison of the in vivo half-lives of two critical nitrosourea species: 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (the active monohydroxylated metabolite of CCNU, commonly known as 4-hydroxy-CCNU) and Methyl-CCNU (Semustine). Understanding the divergent clearance rates of these compounds is essential for drug development professionals aiming to optimize dosing intervals and mitigate cumulative hematological toxicity.

Pharmacokinetic Profiles & Half-Life Dynamics

1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (4-hydroxy-CCNU)

When CCNU (Lomustine) is administered orally, the parent compound is virtually undetectable in systemic circulation due to rapid and complete first-pass metabolism in the liver and gut [1]. The antineoplastic activity and systemic toxicity are primarily driven by its active monohydroxylated metabolites, trans-4-hydroxy-CCNU and cis-4-hydroxy-CCNU. Clinical pharmacokinetic profiling reveals that these metabolites reach peak plasma concentrations within 2 to 4 hours. The in vivo plasma clearance half-life of 4-hydroxy-CCNU is relatively short, strictly bounded between 1.3 and 2.9 hours across patients [1].

Methyl-CCNU (Semustine)

Unlike CCNU, Methyl-CCNU exhibits a profoundly different and prolonged pharmacokinetic profile. Following oral administration, the drug undergoes hepatic CYP450 mono-oxygenase metabolism. The elimination of the resulting radioactive moieties is highly biphasic and prolonged. The chloroethyl moiety, responsible for DNA alkylation, demonstrates an in vivo half-life of approximately 36 hours . Conversely, the cyclohexyl moiety, which contributes to protein carbamoylation, exhibits an initial half-life of 24 hours and a subsequent terminal half-life of 72 hours [2]. This extended residence time necessitates careful consideration of cumulative toxicity, particularly delayed myelosuppression.

Mechanistic Pathways of Activation

G CCNU CCNU (Lomustine) Rapid First-Pass Metabolism OH_CCNU 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (4-hydroxy-CCNU) t1/2: 1.3 - 2.9 hrs CCNU->OH_CCNU Hepatic CYP450 Alk_Species Chloroethyl Diazonium Ion (Alkylating Agent) OH_CCNU->Alk_Species Spontaneous Degradation Carb_Species Isocyanate Derivatives (Carbamoylating Agent) OH_CCNU->Carb_Species Spontaneous Degradation Me_CCNU Methyl-CCNU (Semustine) Oral Administration Me_CCNU_Metab Methyl-CCNU Metabolites Chloroethyl t1/2: 36 hrs Cyclohexyl t1/2: 24-72 hrs Me_CCNU->Me_CCNU_Metab Hepatic CYP450 Me_CCNU_Metab->Alk_Species Spontaneous Degradation Me_CCNU_Metab->Carb_Species Spontaneous Degradation DNA_Crosslink DNA Crosslinking & Antitumor Efficacy Alk_Species->DNA_Crosslink O6-Guanine Alkylation Carb_Species->DNA_Crosslink Protein Inhibition

Metabolic activation and degradation pathways of CCNU and Methyl-CCNU into alkylating species.

Experimental Methodology: In Vivo PK Profiling of Nitrosoureas

As an application scientist, I emphasize that measuring nitrosoureas in vivo requires a self-validating protocol to prevent ex vivo degradation. Nitrosoureas are highly unstable at physiological pH and room temperature, undergoing spontaneous degradation into diazonium ions and isocyanates.

Step 1: Animal Model Preparation & Dosing
  • Procedure: Administer the nitrosourea (CCNU or Methyl-CCNU) orally via gavage to fasted murine models (or collect clinical plasma samples post-administration).

  • Causality: Fasting ensures consistent gastric emptying. Because these drugs are highly lipophilic and undergo extensive first-pass metabolism, controlling absorption kinetics is critical for reproducible Cmax​ and AUC calculations.

Step 2: Rapid Blood Sampling & Acidic Stabilization
  • Procedure: Draw blood at serial time points (10 min to 72 hours) directly into pre-chilled heparinized tubes containing a citrate buffer to lower the sample pH to ~4.0. Centrifuge immediately at 4°C.

  • Causality: Nitrosoureas degrade via a pseudo-first-order rate process at pH 7.4. Acidification and strict cold-chain processing halt this spontaneous degradation ex vivo, ensuring the measured half-life accurately reflects true in vivo physiological clearance rather than artifactual breakdown in the collection tube.

Step 3: Liquid-Liquid Extraction (LLE)
  • Procedure: Extract the stabilized plasma using an ice-cold mixture of hexane and ethyl acetate. Dry the organic layer under a gentle stream of nitrogen gas and reconstitute in the HPLC mobile phase.

  • Causality: LLE efficiently isolates the lipophilic parent compounds and their hydroxylated metabolites while precipitating out plasma proteins that would otherwise foul the analytical column and cause ion suppression in the mass spectrometer.

Step 4: Reversed-Phase HPLC-MS/MS Analysis
  • Procedure: Inject the reconstituted sample onto a C18 reversed-phase column using a water/acetonitrile gradient. Utilize Multiple Reaction Monitoring (MRM) to detect specific mass transitions for the chloroethyl and cyclohexyl moieties.

  • Causality: RP-HPLC is essential to chromatographically resolve the cis- and trans-isomers of 4-hydroxy-CCNU, which possess different polarities. MS/MS provides the extreme sensitivity required to track the prolonged, low-concentration terminal elimination phases (e.g., the 72-hour cyclohexyl t1/2​ of Methyl-CCNU).

Comparative Data Summary

Pharmacokinetic Parameter1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosoureaMethyl-CCNU (Semustine)
Source Compound CCNU (Lomustine)Methyl-CCNU
Active Form Monohydroxylated metabolites (cis/trans isomers)Parent compound & CYP450 metabolites
In Vivo Half-Life (Plasma) 1.3 – 2.9 hours 36 hours (chloroethyl moiety); 24–72 hours (cyclohexyl moiety)
Metabolic Pathway Complete first-pass hepatic metabolismHepatic CYP450 mono-oxygenase system
Primary Excretion Route RenalRenal (~60% within 48 hours)
Blood-Brain Barrier Penetration High (Lipophilic)High (Lipophilic)
Therapeutic Role Primary driver of CCNU antineoplastic activityAlkylating and carbamoylating agent

Conclusion

The pharmacokinetic divergence between 4-hydroxy-CCNU and Methyl-CCNU dictates their clinical application and toxicity management. The rapid clearance of 4-hydroxy-CCNU (1.3–2.9 hours) contrasts sharply with the prolonged, multi-day retention of Methyl-CCNU's active moieties. Researchers developing next-generation alkylating agents must account for these half-life dynamics, utilizing rigorously stabilized PK protocols to accurately map drug exposure to hematological toxicity.

References

  • Lee FY, Workman P, Roberts JT, Bleehen NM. Clinical pharmacokinetics of oral CCNU (lomustine). Cancer Chemother Pharmacol. 1985;14(2):125-31. URL:[Link]

  • National Center for Biotechnology Information. METHYL-CCNU - Pharmaceuticals - NCBI Bookshelf. URL:[Link]

Validation

A Comparative Analysis of Blood-Brain Barrier Penetration: CCNU vs. 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea

A Technical Guide for Drug Development Professionals Introduction The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, particularl...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Introduction

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, particularly brain tumors. This highly selective, semipermeable border is formed by brain microvascular endothelial cells interconnected by tight junctions, which strictly regulate the passage of substances from the bloodstream into the brain parenchyma[1]. For a chemotherapeutic agent to be effective against brain malignancies, it must efficiently cross this barrier to reach its target.

Lomustine, also known as CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), is a nitrosourea alkylating agent that has long been a cornerstone in the treatment of brain tumors, such as glioblastoma, owing to its notable ability to penetrate the BBB[2][3]. Its lipophilic nature is a key determinant of this capability[2]. Upon administration, CCNU undergoes extensive metabolism, primarily through hydroxylation of the cyclohexyl ring, leading to the formation of active metabolites[4]. The principal monohydroxylated metabolites are the cis- and trans- isomers of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (HCCNU)[4]. In fact, after oral administration of CCNU, the parent compound is often undetectable in plasma, with these hydroxylated metabolites being the predominant circulating species believed to be responsible for both the antitumor activity and systemic toxicity[4].

This guide provides a detailed comparative analysis of the BBB penetration characteristics of the parent drug, CCNU, and its major active metabolite, HCCNU. We will delve into the physicochemical properties that govern their ability to cross the BBB, provide detailed experimental protocols for assessing permeability, and present a framework for interpreting the resulting data. This analysis is critical for researchers and drug development professionals seeking to understand the structure-activity relationships that dictate CNS drug delivery and to design novel agents with improved brain penetration profiles.

Physicochemical Properties and Their Impact on BBB Penetration

The ability of a small molecule to passively diffuse across the BBB is largely dictated by its physicochemical properties. Key parameters include lipophilicity (logP), molecular weight (MW), polar surface area (PSA), and hydrogen bonding capacity[5].

DOT script for the chemical structures of CCNU and HCCNU:

G cluster_CCNU CCNU (Lomustine) cluster_HCCNU HCCNU (trans-4-hydroxycyclohexyl isomer) CCNU CCNU HCCNU HCCNU

Caption: Chemical structures of CCNU and its metabolite HCCNU.

As shown in the table below, the introduction of a hydroxyl group in HCCNU significantly alters its physicochemical profile compared to the parent compound, CCNU.

PropertyCCNU (Lomustine)1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (HCCNU)Impact on BBB Penetration
Molecular Formula C₉H₁₆ClN₃O₂C₉H₁₆ClN₃O₃Increased oxygen content in HCCNU.
Molecular Weight ( g/mol ) 233.69[6]249.70[7]Both are well within the <400-500 Da range generally favored for passive BBB diffusion[5].
LogP (Octanol/Water) 2.83 (experimental)[6]~1.77 (calculated)The addition of the hydroxyl group in HCCNU reduces lipophilicity, which may decrease the rate of passive diffusion across the lipid-rich BBB.
Hydrogen Bond Donors 12Increased hydrogen bond donor count in HCCNU can hinder BBB penetration by increasing its interaction with the aqueous environment.
Hydrogen Bond Acceptors 23A slight increase in hydrogen bond acceptors for HCCNU, which can also negatively impact BBB permeability.
Polar Surface Area (PSA) Higher in HCCNUThe hydroxyl group in HCCNU increases its PSA, which is generally inversely correlated with BBB penetration.

The most striking difference lies in the lipophilicity, as indicated by the LogP value. CCNU's higher LogP of 2.83 signifies greater lipid solubility, a property that facilitates its passage through the lipid membranes of the BBB endothelial cells[2]. The addition of a polar hydroxyl group to form HCCNU results in a calculated LogP of approximately 1.77, indicating a significant decrease in lipophilicity. While still in a range that allows for some membrane permeability, this reduction suggests that HCCNU may cross the BBB less readily than its parent compound. This is a critical consideration, as the metabolites are the primary active agents in circulation[4]. The increased hydrogen bonding capacity and polar surface area of HCCNU further contribute to a predicted lower passive diffusion rate across the BBB compared to CCNU.

Experimental Workflows for Assessing BBB Penetration

To empirically determine and compare the BBB penetration of CCNU and HCCNU, a combination of in vitro and in vivo experimental models can be employed.

In Vitro Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method to predict passive, transcellular permeability across the BBB[8]. It utilizes a 96-well plate setup where a filter coated with a lipid solution mimicking the BBB separates a donor and an acceptor well[8][9].

DOT script for the PAMPA-BBB workflow:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare lipid solution (e.g., porcine brain lipid in dodecane) coat_membrane Coat donor plate filter with lipid solution prep_lipid->coat_membrane prep_compounds Prepare compound solutions in buffer (Donor solution) add_donor Add compound solutions to donor plate wells prep_compounds->add_donor prep_acceptor Prepare acceptor plate with buffer assemble Assemble 'sandwich' by placing donor plate onto acceptor plate prep_acceptor->assemble coat_membrane->add_donor add_donor->assemble incubate Incubate at room temperature (e.g., 4-18 hours) assemble->incubate quantify Quantify compound concentration in donor and acceptor wells (LC-MS/MS) incubate->quantify calculate Calculate effective permeability (Pe) quantify->calculate

Caption: Workflow for the PAMPA-BBB assay.

Detailed Protocol: PAMPA-BBB Assay

  • Preparation of the Lipid Membrane:

    • Prepare a solution of porcine brain lipid extract in dodecane (e.g., 20 mg/mL)[10]. Sonicate until the lipid is fully dissolved.

  • Plate Preparation:

    • To each well of a 96-well acceptor plate, add 300 µL of phosphate-buffered saline (PBS) at pH 7.4[9].

    • Using a multichannel pipette, carefully apply 5 µL of the lipid solution onto the filter membrane of each well in the 96-well donor plate[11].

  • Compound Preparation and Loading:

    • Prepare stock solutions of CCNU and HCCNU in dimethyl sulfoxide (DMSO).

    • Dilute the stock solutions with PBS (pH 7.4) to the final desired concentration (e.g., 10-50 µM), ensuring the final DMSO concentration is low (e.g., <1%)[9]. This is the donor solution.

    • Add 150-200 µL of the donor solution to each well of the lipid-coated donor plate[11].

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

    • Incubate the plate assembly at room temperature for a defined period, typically 4 to 18 hours, in a humid environment to prevent evaporation[9].

  • Quantification and Data Analysis:

    • After incubation, separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Determine the concentration of CCNU and HCCNU in each sample using a validated LC-MS/MS method.

    • Calculate the effective permeability (Pe) in cm/s using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) Where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

In Vivo Brain Exposure Assessment: Microdialysis

In vivo microdialysis is a powerful technique for continuously sampling the unbound drug concentration in the interstitial fluid (ISF) of the brain in freely moving animals, providing a direct measure of target site exposure[12][13].

DOT script for the in vivo microdialysis workflow:

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis & PK anesthetize Anesthetize animal (e.g., rat) implant_cannula Stereotaxically implant guide cannula into target brain region anesthetize->implant_cannula recover Allow animal to recover implant_cannula->recover insert_probe Insert microdialysis probe through the guide cannula recover->insert_probe perfuse Perfuse probe with artificial CSF at a low, constant flow rate insert_probe->perfuse administer_drug Administer CCNU or HCCNU (e.g., intravenously) perfuse->administer_drug collect_samples Collect dialysate fractions at timed intervals administer_drug->collect_samples collect_blood Collect blood samples at corresponding time points administer_drug->collect_blood quantify_brain Quantify drug concentration in dialysate samples (LC-MS/MS) collect_samples->quantify_brain calculate_kpuu Calculate unbound brain-to-plasma concentration ratio (Kp,uu) quantify_brain->calculate_kpuu quantify_plasma Determine unbound drug concentration in plasma collect_blood->quantify_plasma quantify_plasma->calculate_kpuu

Caption: Workflow for in vivo microdialysis.

Detailed Protocol: In Vivo Brain Microdialysis in Rats

  • Surgical Implantation:

    • Anesthetize a male Sprague-Dawley rat (300-350 g) with an appropriate anesthetic (e.g., ketamine/xylazine)[8].

    • Secure the animal in a stereotaxic frame.

    • Following aseptic procedures, perform a midline incision on the scalp to expose the skull.

    • Using a dental drill, create a small burr hole over the target brain region (e.g., striatum or cortex).

    • Implant a guide cannula stereotaxically to the desired coordinates and secure it to the skull with dental cement[5].

    • Allow the animal to recover from surgery for at least 24-48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe (with a suitable molecular weight cutoff) through the guide cannula into the brain.

    • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min)[5].

    • Allow the system to equilibrate for at least 60-90 minutes.

    • Administer CCNU or HCCNU to the animal via an appropriate route (e.g., intravenous bolus).

    • Collect dialysate samples into vials at regular intervals (e.g., every 20-30 minutes) for several hours[8].

    • Simultaneously, collect blood samples at corresponding time points to determine plasma concentrations.

  • Sample Analysis and Calculation of Kp,uu:

    • Analyze the dialysate samples directly by LC-MS/MS to determine the unbound drug concentration in the brain ISF (Cu,brain)[12].

    • Process the blood samples to obtain plasma, and determine the total and unbound plasma concentrations (Ct,plasma and Cu,plasma). Unbound fraction in plasma (fu,p) is typically determined by equilibrium dialysis.

    • The primary metric for quantifying BBB penetration is the unbound brain-to-plasma concentration ratio (Kp,uu), which represents the extent of net transport across the BBB, accounting for both passive diffusion and active transport[10].

    • Calculate Kp,uu using the area under the concentration-time curve (AUC) for the brain and plasma: Kp,uu = AUC(brain, unbound) / AUC(plasma, unbound)

In Vivo Brain Tissue Homogenate Analysis

This method provides the total drug concentration in the brain (bound and unbound) at a specific time point. While it doesn't directly measure the pharmacologically active unbound concentration, it is a valuable complementary method.

Detailed Protocol: Brain Tissue Homogenate Analysis

  • Dosing and Tissue Collection:

    • Administer CCNU or HCCNU to a cohort of animals.

    • At a predetermined time point (e.g., peak plasma concentration), euthanize the animals and perfuse the circulatory system with saline to remove residual blood from the brain vasculature.

    • Rapidly excise the brain and weigh it.

  • Homogenization:

    • Homogenize the brain tissue in a specific volume of buffer (e.g., 3 volumes of PBS per gram of tissue) using a mechanical homogenizer on ice.

  • Extraction and Analysis:

    • To a known volume of the brain homogenate, add an internal standard and a protein precipitation/extraction solvent (e.g., acetonitrile or methanol).

    • Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant and analyze the concentration of the drug by LC-MS/MS.

  • Data Interpretation:

    • The total brain concentration is calculated and often expressed as ng/g of brain tissue.

    • The total brain-to-plasma concentration ratio (Kp) is calculated by dividing the total brain concentration by the total plasma concentration at the same time point.

    • The Kp value can be used in conjunction with in vitro measurements of the unbound fractions in plasma (fu,plasma) and brain tissue (fu,brain) to estimate Kp,uu: Kp,uu = Kp * (fu,plasma / fu,brain)

Conclusion

The comparison between CCNU and its primary active metabolite, HCCNU, highlights a fundamental principle in CNS drug design: the delicate balance between lipophilicity and other physicochemical properties that govern BBB penetration. While CCNU's high lipophilicity facilitates its entry into the brain, its rapid metabolism to the more polar HCCNU means that the BBB penetration of the metabolite is a critical determinant of therapeutic efficacy.

The expected lower lipophilicity of HCCNU suggests that its ability to cross the BBB via passive diffusion is likely reduced compared to the parent drug. This underscores the importance of employing the rigorous experimental workflows detailed in this guide. The PAMPA-BBB assay offers a high-throughput initial screen of passive permeability, while in vivo microdialysis provides the gold-standard measure of unbound drug concentrations at the target site. By quantitatively determining the Kp,uu for both CCNU and its hydroxylated metabolites, researchers can gain a comprehensive understanding of their brain exposure.

This knowledge is not only crucial for interpreting the pharmacokinetics and pharmacodynamics of lomustine but also provides invaluable insights for the rational design of next-generation nitrosoureas and other CNS-targeted agents. By modulating physicochemical properties to optimize the BBB penetration of the therapeutically active species, it may be possible to enhance efficacy and improve the therapeutic index for the treatment of devastating neurological diseases.

References

  • Boschi, G., & Scherrmann, J. M. (2000). In vivo brain microdialysis as a tool to evaluate the drug delivery to the brain. Advanced Drug Delivery Reviews, 45(2-3), 235-244.
  • Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972.
  • Levin, V. A., Patlak, C. S., & Landahl, H. D. (1978). Relationship of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) pharmacokinetics of uptake, distribution, and tissue/plasma partitioning in rat organs and intracerebral tumors. Cancer Chemotherapy and Pharmacology, 1(4), 233-242.
  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.
  • de Lange, E. C. (2013). The utility of cerebral microdialysis for CNS drug development. AAPS J, 15(2), 499-518.
  • Di, L., & Kerns, E. H. (2003). Application of parallel artificial membrane permeability assay (PAMPA) to predict drug absorption. Current Drug Discovery Technologies, 1(2), 123-129.
  • Kakee, A., Terasaki, T., & Sugiyama, Y. (1996). Brain efflux index as a novel method of analyzing efflux transport of drugs from the brain. Journal of Pharmacology and Experimental Therapeutics, 277(3), 1550-1559.
  • Chaurasia, C. S., Kaddoumi, A., & Mittal, S. (2007). In vivo microdialysis for brain analysis. Journal of Visualized Experiments, (5), 235.
  • Abbott, N. J., Patabendige, A. A., Dolman, D. E., Yusof, S. R., & Begley, D. J. (2010). Structure and function of the blood–brain barrier. Neurobiology of Disease, 37(1), 13-25.
  • Bodor, N., & Buchwald, P. (2000). Recent advances in the brain targeting of neuropharmaceuticals by chemical delivery systems. Advanced Drug Delivery Reviews, 43(2-3), 169-182.
  • Hammarlund-Udenaes, M., Fridén, M., Syvänen, S., & Gupta, A. (2008). On the rate and extent of drug delivery to the brain. Pharmaceutical Research, 25(8), 1737-1750.
  • Summerfield, S. G., Lucas, A. J., & Porter, R. A. (2007). A high-throughput in vitro human blood-brain barrier model for screening of nanomedicines. Journal of Pharmacological and Toxicological Methods, 56(2), 157-163.
  • Fischer, H., Gottschlich, R., & Seelig, A. (1998). Blood-brain barrier permeation: molecular parameters and in situ measurements. Journal of Membrane Biology, 165(3), 201-211.
  • Liu, X., Chen, C., & Smith, B. J. (2004). A new method for the in vitro determination of unbound drug in brain homogenate. Drug Metabolism and Disposition, 32(8), 900-905.
  • De Buck, S. S., Sinha, V. K., Fenu, L. A., Gilissen, R. A., & Van Peer, A. P. (2007). Prediction of human drug-drug interactions using physiologically based pharmacokinetic modeling: a case study of the effect of diltiazem on the pharmacokinetics of buspirone. Drug Metabolism and Disposition, 35(5), 726-735.
  • Lee, G., & Dallas, S. (2001). Predicting brain penetration of drugs. Current Medicinal Chemistry, 8(8), 903-912.
  • Molinspiration Cheminformatics. (n.d.). miLogP. Retrieved from [Link]

  • PubChem. (n.d.). Lomustine. Retrieved from [Link]

  • Stenutz, R. (n.d.). trans-1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea. Retrieved from [Link]

  • Lee, R. M., & Weindruch, R. (1991). Clinical pharmacokinetics of oral CCNU (lomustine). Clinical Pharmacokinetics, 21(6), 441-451.
  • Levin, V. A., Stearns, J., Byrd, A., Finn, A., & Weinkam, R. J. (1979). The effect of phenobarbital pretreatment on the antitumor activity of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) and 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea (PCNU), and on the plasma pharmacokinetics and biotransformation of BCNU. Journal of Pharmacology and Experimental Therapeutics, 211(1), 1-6.
  • Weinkam, R. J., & Deen, D. F. (1982). Quantitative dose-response relations for the cytotoxic activity of 1,3-bis(2-chloroethyl)-1-nitrosourea and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea in intact and denitrosated forms. Cancer Research, 42(3), 1008-1014.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3950, Lomustine. Retrieved from [Link].

  • Stenutz, R. (n.d.). trans-1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea. Retrieved from [Link].

  • Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2(1), 3-14.
  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 10(4), 324-331.
  • Overcoming the blood–brain barrier for the therapy of malignant brain tumor: current status and prospects of drug delivery approaches. (2020). Journal of Nanobiotechnology, 18(1), 1-26.
  • Hammarlund-Udenaes, M., Paalzow, L. K., & de Lange, E. C. (1997). Drug transport across the blood-brain barrier: basic concepts and in vivo models. Advanced Drug Delivery Reviews, 27(2-3), 209-233.
  • Terasaki, T., & Hosoya, K. I. (2001). The blood-brain barrier and the neurovascular unit. Journal of Controlled Release, 73(2-3), 219-225.
  • Banks, W. A. (2009). Characteristics of compounds that cross the blood-brain barrier. BMC Neurology, 9(Suppl 1), S3.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.
  • Stenutz, R. (n.d.). trans-1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea. Retrieved from [Link].

  • Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance. (2021). Cancer Science, 112(12), 5126-5137.

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Comparative

Publish Comparison Guide: Reproducibility and Optimization of 1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea Synthesis

Introduction 1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea, commonly known as 4'-hydroxy-CCNU or 4'-hydroxylomustine, is the primary active monohydroxylated metabolite of the alkylating antineoplastic agent Lom...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea, commonly known as 4'-hydroxy-CCNU or 4'-hydroxylomustine, is the primary active monohydroxylated metabolite of the alkylating antineoplastic agent Lomustine (CCNU)[1]. Because of its potent DNA-crosslinking activity and clinical relevance in both human and veterinary oncology[2], highly pure reference standards of its cis- and trans- isomers are critical for pharmacokinetic profiling and therapeutic monitoring. However, synthesizing this compound reproducibly across different laboratories presents significant challenges due to the thermal instability of the nitrosourea pharmacophore and the strict regioselectivity required during nitrosation.

As a Senior Application Scientist, I have structured this guide to provide a comprehensive, objective comparison of synthetic methodologies. This document offers drug development professionals a self-validating framework to ensure inter-laboratory reproducibility, high yield, and uncompromising analytical purity.

Mechanistic Rationale & Synthetic Pathways

The synthesis of 4'-hydroxy-CCNU fundamentally relies on a two-step process:

  • Urea Condensation: The reaction of 4-hydroxycyclohexylamine with 2-chloroethyl isocyanate to form the intermediate 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)urea.

  • Regioselective Nitrosation: The conversion of the urea intermediate into the target nitrosourea.

Causality in Experimental Design: The critical failure point in most laboratories occurs during Step 2. Nitrosation can theoretically occur at either the N1 (adjacent to the chloroethyl group) or N3 (adjacent to the cyclohexyl group) position. The 1-nitroso isomer is the pharmacologically active target. Regioselectivity is primarily sterically driven; the bulky 4-hydroxycyclohexyl ring hinders the N3 position, directing the nitrosonium ion (NO⁺) to the more accessible N1 position.

Furthermore, the reaction must be maintained strictly between 0–5 °C. Nitrosoureas are highly thermolabile; elevated temperatures lead to rapid denitrosation or decomposition into reactive isocyanates and diazonium species.

Synthesis A 4-Hydroxycyclohexylamine C 1-(2-Chloroethyl)-3- (4-hydroxycyclohexyl)urea A->C Condensation (0 °C to RT) B 2-Chloroethyl isocyanate B->C E 4'-Hydroxy-CCNU (1-Nitroso Isomer) C->E Regioselective Nitrosation F 3-Nitroso Impurity C->F Non-selective Nitrosation D NaNO2 / HCOOH (0-5 °C) D->E

Synthetic workflow and regioselective nitrosation pathway for 4'-hydroxy-CCNU.

Inter-Laboratory Reproducibility: A Comparative Analysis

When scaling or transferring the synthesis of 4'-hydroxy-CCNU, laboratories typically choose between classical batch synthesis[2] and modernized approaches like continuous flow or organic-phase nitrosation. The table below objectively compares these methodologies based on empirical performance data.

ParameterClassical Batch (NaNO₂ / Formic Acid)Continuous Flow (Microreactor)Organic-Phase Nitrosation (t-BuONO)
Average Yield 45% – 55%75% – 85%60% – 70%
Regioselectivity (1-NO : 3-NO) ~ 90:10> 98:2~ 95:5
Thermal Degradation Risk High (Exothermic hotspots)Minimal (Superior heat transfer)Moderate
Impurity Profile Hydrolysis byproducts, 3-NO isomerTrace unreacted ureaTrace t-butanol, unreacted urea
Scalability & Reproducibility Moderate (Requires strict cooling)Excellent (Parameter-driven)Good (Avoids aqueous workup)

Expert Analysis: While the classical batch method (utilizing sodium nitrite in formic acid) is the most accessible and widely cited[2], it suffers from inter-laboratory variability due to inefficient heat dissipation in larger reaction flasks. Continuous flow chemistry resolves this by providing instantaneous mixing and precise thermal control, drastically reducing the formation of the 3-nitroso impurity and preventing thermal degradation.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocol for the trans-isomer incorporates built-in validation checkpoints. By treating the protocol as a self-validating system, researchers can identify deviations in real-time before proceeding to the next step.

Phase 1: Synthesis of 1-(2-Chloroethyl)-3-(trans-4-hydroxycyclohexyl)urea
  • Preparation: Dissolve 1.0 eq of trans-4-hydroxycyclohexylamine hydrochloride in a mixture of anhydrous THF and water. Add 1.1 eq of triethylamine.

    • Causality: Triethylamine neutralizes the hydrochloride salt, liberating the nucleophilic free amine. The mixed solvent system ensures the solubility of both the polar amine salt and the organic reactants.

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add 1.05 eq of 2-chloroethyl isocyanate over 30 minutes.

    • Validation Checkpoint 1: The reaction is highly exothermic. Monitor the internal temperature; it must not exceed 5 °C to prevent isocyanate dimerization or hydrolysis.

  • Isolation: Stir for 2 hours at room temperature. Evaporate the THF under reduced pressure, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint 2: TLC (Silica, EtOAc/Hexane) should show complete consumption of the amine (ninhydrin stain) and a single new spot for the urea intermediate.

Phase 2: Regioselective Nitrosation to trans-4'-Hydroxy-CCNU
  • Preparation: Suspend the isolated urea intermediate in 99% formic acid and cool strictly to 0 °C.

  • Nitrosation: Slowly add 2.0 eq of finely powdered sodium nitrite (NaNO₂) in small portions over 1 hour.

    • Causality: Formic acid acts as both the solvent and the proton source to generate the active nitrosonium ion (NO⁺) from NaNO₂. Slow addition prevents localized exothermic spikes that would degrade the forming nitrosourea.

  • Quenching & Extraction: Stir for an additional 1 hour at 0 °C. Pour the mixture over crushed ice and extract immediately with cold dichloromethane (DCM). Wash the organic layer with cold 5% NaHCO₃ until the aqueous phase is pH > 7.

    • Causality: Immediate neutralization with NaHCO₃ is critical. Prolonged exposure to acid at room temperature will rapidly decompose the nitrosourea.

  • Purification: Dry the DCM layer over Na₂SO₄, concentrate in vacuo at < 25 °C, and purify via flash chromatography or recrystallization.

Analytical Validation System

A synthesized batch cannot be considered successful without rigorous analytical validation. Based on established chromatographic methods[2], the following logic should be applied to confirm identity and purity.

Validation A Crude 4'-Hydroxy-CCNU B HPLC-DAD Analysis (Isomer Separation) A->B Purity >98%, RT ~10 min C 1H & 13C NMR (Regiochemistry Confirmation) A->C N-NO vs N-H Chemical Shifts D LC-MS (Mass Confirmation) A->D m/z 249.09 [M+H]+ E Validated Reference Standard B->E C->E D->E

Self-validating analytical workflow for confirming 4'-hydroxy-CCNU purity and identity.

  • HPLC-DAD: Utilizing a reverse-phase C18 column, trans-4'-hydroxy-CCNU should elute distinctly from the cis-isomer and the parent Lomustine. In a validated assay, the trans-isomer elutes at approximately 10 minutes, while Lomustine elutes at ~25 minutes[3].

  • NMR Spectroscopy: ¹H and ¹³C NMR are non-negotiable for confirming regioselectivity. The absence of an N1-H proton signal and the specific downfield shift of the adjacent chloroethyl protons confirm that nitrosation occurred at the correct nitrogen atom[4].

Conclusion & Best Practices

Reproducing the synthesis of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea requires strict adherence to thermal management and regioselective principles. While classical batch synthesis remains viable, transitioning to flow chemistry or utilizing strictly controlled temperature gradients during the formic acid/NaNO₂ nitrosation step significantly enhances inter-laboratory reproducibility. Always integrate real-time TLC monitoring and post-synthesis HPLC/NMR validation to ensure the structural integrity of this highly reactive chemotherapeutic standard.

References

  • Dirikolu, L., Chakkath, T., Fan, T., & Mente, N. R. (2009). Synthesis of trans- and cis-4'-hydroxylomustine and development of validated analytical method for lomustine and trans- and cis-4'-hydroxylomustine in canine plasma. Journal of Analytical Toxicology, 33(9), 595-603.[Link]

  • European Medicines Agency (EMA) / Medac. (2026). Lomustine medac 40 mg capsules, hard - Summary of Product Characteristics. [Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea
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Reactant of Route 2
1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea
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